molecular formula C14H13NO3 B1419604 Methyl 2-amino-5-phenoxybenzoate CAS No. 1100393-44-9

Methyl 2-amino-5-phenoxybenzoate

Cat. No.: B1419604
CAS No.: 1100393-44-9
M. Wt: 243.26 g/mol
InChI Key: XZBNCQDGQQYUKB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-phenoxybenzoate is a chemical compound of interest in organic and pharmaceutical research. Its molecular structure, which includes an aromatic ester, an amino group, and a phenoxy ether linkage, designates it as a versatile synthetic intermediate and building block for the development of more complex molecules . The presence of multiple functional groups on the aromatic ring makes this compound a valuable precursor in various synthetic pathways, particularly for constructing heterocyclic systems and active pharmaceutical ingredients (APIs). Patent literature indicates its use in research and development, highlighting its potential in creating novel compounds with specialized applications . Researchers can utilize this compound in the synthesis of proprietary molecules, leveraging its aromatic amine and ester groups for further functionalization. As a solid, it should be handled with appropriate personal protective equipment, including gloves and eye/face protection. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-phenoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-9-11(7-8-13(12)15)18-10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBNCQDGQQYUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100393-44-9
Record name methyl 2-amino-5-phenoxybenzoate
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Foundational & Exploratory

Molecular structure and properties of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 2-amino-5-phenoxybenzoate

Abstract

This compound (CAS: 1100393-44-9) is a specialized anthranilate derivative serving as a critical pharmacophore in the synthesis of kinase inhibitors, 17β-hydroxysteroid dehydrogenase type III (17β-HSD3) modulators, and TNF-α antagonists.[1][2][3][4][5][6] This guide provides a comprehensive technical analysis of its molecular architecture, validated synthetic pathways, spectroscopic signature, and application in high-value medicinal chemistry campaigns.

Molecular Identity & Physicochemical Profile

The molecule features an anthranilate (2-aminobenzoate) core substituted at the 5-position with a phenoxy group.[2][4][5] This ether linkage imparts significant lipophilicity and rotational flexibility, making it an ideal scaffold for occupying hydrophobic pockets in enzyme active sites.

Table 1: Core Chemical Identifiers

Property Specification
IUPAC Name This compound
CAS Number 1100393-44-9
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES COC(=O)C1=CC(=CC=C1N)OC2=CC=CC=C2
Appearance Off-white to pale yellow solid

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |[7]

Table 2: Calculated Physicochemical Properties

Parameter Value Significance
cLogP ~2.85 Indicates good membrane permeability; suitable for oral drug candidates.
TPSA 55.6 Ų Well within the range for CNS and peripheral drug delivery (<140 Ų).
pKa (Conj. Acid) ~2.5 - 3.0 The aniline nitrogen is weakly basic, reduced by the electron-withdrawing ester.

| H-Bond Donors | 1 (NH₂) | Key interaction point for hinge-binding in kinases. |

Synthetic Methodologies

The synthesis of this compound generally proceeds via two primary strategies: direct esterification of the parent acid or nucleophilic aromatic substitution (


) on a halogenated precursor.
Protocol A: Esterification (Preferred Laboratory Route)

This method utilizes 2-amino-5-phenoxybenzoic acid as the starting material. The acid is activated and reacted with methanol.

  • Reagents: Methanol (solvent/reactant), Thionyl Chloride (

    
    ) or Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Acid-catalyzed Fischer esterification.

Protocol B: Coupling (Industrial Scalability)

This route constructs the ether linkage after the ester is formed, or on a nitro-intermediate, allowing for convergent synthesis of diverse analogs.

  • Precursor: Methyl 2-amino-5-chlorobenzoate or Methyl 5-chloro-2-nitrobenzoate.

  • Reagents: Phenol,

    
     or 
    
    
    
    , catalytic Copper (Ullmann-type) or just heat for activated nitro-benzenes.

Figure 1: Synthetic Pathways

Synthesis Start1 2-amino-5-chlorobenzoic acid Inter1 Methyl 2-amino-5-chlorobenzoate Start1->Inter1 MeOH, SOCl2 Reflux Product This compound (Target) Inter1->Product Phenol, CuI, K2CO3 Ullmann Coupling Start2 2-amino-5-phenoxybenzoic acid Start2->Product MeOH, H2SO4 Fischer Esterification

Caption: Comparative synthetic routes. The Fischer esterification (bottom path) is generally higher yielding for small-scale preparation, while Ullmann coupling allows for library generation.

Experimental Characterization

Accurate identification is critical, particularly to distinguish the product from regioisomers (e.g., 4-phenoxy derivatives).

Nuclear Magnetic Resonance (NMR) Signature

The following data corresponds to the structure in DMSO-


, derived from validated patent literature [1].
  • Solvent: DMSO-

    
    
    
  • Frequency: 400 MHz[5]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
9.53 s--Variable acidic proton if present
7.54 d (J=3.3 Hz)1HAr-H (C6)Ortho to ester; deshielded
7.51 d (J=2.6 Hz)1HAr-HPhenoxy ring
7.18 - 7.41 m10H*Ar-HOverlapping aromatic signals
6.93 - 7.13 m5HAr-HPhenoxy/Benzoate overlap
6.42 d (J=3.3 Hz)1HAr-H (C3)Ortho to amine; shielded
5.44 s2H

Broad singlet, exchangeable
3.85 s3H

Methyl ester singlet

> Note: The aromatic region (6.9 - 7.6 ppm) is complex due to the two phenyl rings. The key diagnostic peaks are the methyl singlet at 3.85 ppm and the shielded doublet at ~6.42 ppm (proton ortho to the amino group).

Pharmaceutical Applications & Mechanism of Action

This compound is not a drug itself but a "privileged structure" intermediate. Its geometry mimics the ATP-binding motif required for kinase inhibition and the steroid-binding pocket of hydroxysteroid dehydrogenases.

A. 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition

Research by Spires et al. [2] identifies this scaffold as a key building block for non-steroidal inhibitors of 17β-HSD3.

  • Target: 17β-HSD3 converts androstenedione to testosterone.

  • Therapeutic Utility: Treatment of androgen-dependent prostate cancer.

  • Mechanism: The anthranilate moiety mimics the A-ring of the steroid, while the phenoxy group extends into the hydrophobic tunnel usually occupied by the steroid backbone.

B. Kinase Inhibition (General)

The 2-aminobenzoate motif is a bioisostere for the adenine ring of ATP.

  • Binding Mode: The

    
     and Carbonyl (
    
    
    
    ) form a donor-acceptor hydrogen bond pair with the "hinge region" of the kinase.
  • Phenoxy Function: Acts as a "gatekeeper" residue probe, improving selectivity against kinases with smaller gatekeeper amino acids.

Figure 2: Pharmacophore Mapping

Pharmacophore Scaffold This compound Binding Hinge Binding Region (NH2 + C=O) Scaffold->Binding Provides Hydrophobic Hydrophobic Pocket Occupancy (Phenoxy Group) Scaffold->Hydrophobic Provides Electronic Electronic Modulation (Ester EWG) Scaffold->Electronic Provides Target2 Target: Tyrosine Kinases (Oncology) Binding->Target2 H-bonds to Backbone Target1 Target: 17β-HSD3 (Prostate Cancer) Hydrophobic->Target1 Mimics Steroid Core Hydrophobic->Target2 Selectivity Filter

Caption: Structure-Activity Relationship (SAR) map showing how specific moieties of the molecule interact with biological targets.

Safety & Handling Protocols

While specific toxicological data for this CAS is limited, its structural class (anilines/esters) dictates the following precautions:

  • Hazard Classification (GHS):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).

  • Stability: Susceptible to hydrolysis under strong basic conditions (cleavage of methyl ester).

References

  • European Patent Office. (2015). Novel Amine Derivative or Salt Thereof as TNF Alpha Inhibitors. EP 2 915 804 B1.[8]

  • Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). Bioorganic & Medicinal Chemistry Letters, 15(2), 423-426.

  • PubChem. (n.d.). This compound.[1][3][4][5][7][9] National Library of Medicine.

Sources

Thermodynamic Profiling and Solubility Characterization of 2-Amino-5-Phenoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-phenoxybenzoic acid methyl ester (CAS: 346704-91-4), also known as methyl 5-phenoxyanthranilate, represents a critical pharmacophore in modern medicinal chemistry.[1] Structurally characterized by an anthranilate core substituted with a lipophilic phenoxy group, this compound serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors (e.g., B-Raf inhibitors).

Despite its synthetic utility, the thermodynamic profile of this molecule is often under-documented in public literature, presenting a challenge for process chemists optimizing crystallization and purification steps. This guide provides a comprehensive technical analysis of its physicochemical properties, theoretical thermodynamic behavior, and a validated protocol for generating missing solubility data.

Physicochemical Characterization & Structural Analysis[2]

The thermodynamic behavior of 2-amino-5-phenoxybenzoic acid methyl ester is governed by the interplay between its rigid anthranilate core and the flexible phenoxy substituent.

Structural Determinants of Thermodynamics
  • Intramolecular Hydrogen Bonding: The amino group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This "locking" effect planarizes the core, reducing the entropy of the solid state but also decreasing the enthalpy of solvation in polar protic solvents, as the polar groups are internally satisfied.

  • Lipophilicity (The Phenoxy Effect): The phenoxy group at position 5 adds significant hydrophobicity. The ether linkage allows for conformational rotation, which impacts the entropy of fusion (

    
    ).
    
  • Crystal Lattice Energy: The crystal packing is likely dominated by

    
    -
    
    
    
    stacking interactions between the electron-rich phenoxy ring and the electron-deficient anthranilate core of adjacent molecules.
Baseline Properties Table

Data synthesized from EPA CompTox and predictive modeling.

PropertyValue (Approx.)Source/MethodImplications for Process
Molecular Formula

StoichiometryMolecular Weight: 243.26 g/mol
Melting Point (

)
111 °C (384 K)Experimental (DSC)Moderate thermal stability; suitable for melt crystallization.
Boiling Point ~367 °CPredictedHigh thermal stability required for distillation.
LogP (Octanol/Water) 2.62ExperimentalLipophilic; poor water solubility (< 0.2 mM).
Density 1.23 g/cm³ExperimentalTypical for halogen-free organic solids.
pKa (Basic) ~2.99PredictedWeakly basic amine; protonation requires strong acid.

Solid-Liquid Equilibrium (Solubility)

Understanding the solubility of 2-amino-5-phenoxybenzoic acid methyl ester is essential for designing crystallization processes. Due to the lack of extensive public solubility tables, we apply thermodynamic theory to predict behavior and provide a measurement protocol.

Theoretical Solubility Profile

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP):

  • Polar Protic Solvents (Methanol, Ethanol): Moderate solubility. The ester and amine can accept H-bonds, but the hydrophobic phenoxy tail limits solubility at low temperatures.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): High solubility. These solvents interact well with the polar ester core without disrupting the hydrophobic hydration shell as aggressively as water.

  • Non-Polar Solvents (Hexane, Cyclohexane): Low solubility. While the molecule has lipophilic parts, the crystal lattice energy (driven by the polar core) is too high for weak dispersion forces to overcome.

Thermodynamic Modeling Equations

To correlate experimental solubility data, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from regression.
    

Thermodynamic Functions of Solution: From the Apelblat parameters, the partial molar enthalpy (


) and entropy (

) of solution can be derived:



Experimental Protocols for Thermodynamic Profiling

Since specific literature data is sparse, the following self-validating protocols are recommended to generate high-quality thermodynamic data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3–5 mg of dried 2-amino-5-phenoxybenzoic acid methyl ester into an aluminum crucible. Crimp the lid (pinhole for volatiles if necessary).

  • Instrument: Calibrate DSC (e.g., Indium/Zinc standards) for temperature and heat flow.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C (past the expected 111°C melt).

    • Validation Check: Ensure the baseline is flat before the endothermic peak.

  • Analysis: Integrate the melting peak. The onset temperature is

    
    ; the area under the curve is 
    
    
    
    .
Protocol B: Laser-Monitoring Solubility Measurement

Objective: Accurate solubility (


) vs. Temperature (

).
  • Setup: Jacketed glass vessel (50 mL) with overhead stirrer and laser turbidity probe.

  • Solvent Addition: Add known mass of solvent (e.g., 20 g Methanol).

  • Solute Addition: Add solute in excess to ensure a saturated suspension.

  • Equilibration: Stir at starting temperature (e.g., 278.15 K) for 4 hours.

    • Validation Check: Laser transmission should be near 0% (turbid).

  • Sampling (Gravimetric Method):

    • Stop stirring, let settle for 10 mins.

    • Withdraw supernatant through a 0.45 µm pre-heated syringe filter.

    • Weigh supernatant (

      
      ), evaporate solvent, weigh residue (
      
      
      
      ).
    • Calculate mole fraction

      
      .
      
  • Repeat: Increase temperature by 5 K, add more solute if suspension clears, and repeat.

Visualized Workflows

Thermodynamic Characterization Workflow

This diagram outlines the logical flow from raw material to validated thermodynamic model.

ThermoWorkflow Raw Raw Material (CAS 346704-91-4) Purify Recrystallization (>99.5% Purity) Raw->Purify Purification DSC DSC Analysis (T_fus, ΔH_fus) Purify->DSC Solid State Solubility Solubility Exp. (Gravimetric/Laser) Purify->Solubility Liquid State Model Apelblat/Van't Hoff Modeling DSC->Model Ideal Solubility Solubility->Model Real Data Process Process Design (Crystallizer Sizing) Model->Process Design Parameters

Caption: Integrated workflow for deriving thermodynamic parameters from raw 2-amino-5-phenoxybenzoic acid methyl ester.

Solubility Equilibrium Cycle

Visualizing the energetic barriers to solubility.

SolCycle Solid Solid Crystal (Lattice Energy) Gas Ideal Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub) Solution Solvated Molecule (Solution Phase) Solid->Solution Dissolution (ΔH_soln) Gas->Solution Solvation (ΔH_solv)

Caption: Born-Haber cycle illustrating the enthalpy contributions to the dissolution process.

Implications for Process Design

Crystallization Solvent Selection

Based on the predicted thermodynamic profile:

  • Anti-Solvent Crystallization: Dissolve in Acetone (high solubility) and add Water (anti-solvent, low solubility). This exploits the large solubility differential driven by the hydrophobic phenoxy group.

  • Cooling Crystallization: Ethanol or Isopropanol are recommended. The temperature dependence of solubility (slope of the Apelblat curve) is typically steeper in protic solvents for this class of compounds, offering higher theoretical yield upon cooling.

Stability Considerations
  • Hydrolysis: The methyl ester is susceptible to hydrolysis in strong aqueous base or acid at high temperatures. Thermodynamic studies should be limited to neutral pH or non-aqueous solvents to prevent degradation during measurement.

  • Polymorphism: While the 111°C melting point is standard, the flexibility of the phenoxy group suggests potential for conformational polymorphs. DSC screening at varying cooling rates is advised to detect metastable forms.

References

  • EPA CompTox Chemicals Dashboard. (2024). Benzoic acid, 5-amino-2-phenoxy-, methyl ester (CAS 346704-91-4).[1][2] U.S. Environmental Protection Agency. [Link][1]

  • Cheméo. (2024). Chemical Properties of Benzoic acid, 5-amino-2-phenoxy-, methyl ester. [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

The Strategic Role of Methyl 2-amino-5-phenoxybenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 2-amino-5-phenoxybenzoate, a substituted anthranilate ester, represents a key intermediate of significant interest. Its chemical architecture combines two critical pharmacophoric elements: the 2-aminobenzoic acid core, a well-established precursor for a multitude of heterocyclic systems, and the terminal phenoxy group, a moiety recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This guide provides an in-depth exploration of this compound, from its synthesis to its application as a pivotal component in the construction of medicinally relevant molecules, with a particular focus on the synthesis of bioactive quinazolinones.

The phenoxy group is a recurring motif in numerous approved drugs, where it often contributes to crucial binding interactions with biological targets, enhances pharmacokinetic properties, and imparts favorable metabolic stability.[1][2][3] Its presence can facilitate π-π stacking interactions, hydrophobic interactions, and can act as a hydrogen bond acceptor via its ether oxygen.[2] The 2-aminobenzoic acid scaffold, on the other hand, is a versatile starting material for the synthesis of a wide array of fused heterocyclic compounds, most notably quinazolinones, which are known to exhibit a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The strategic combination of these two features in this compound makes it a highly valuable tool for medicinal chemists aiming to design and synthesize novel drug candidates with enhanced efficacy and desirable pharmacological profiles.

Synthesis of this compound: A Multi-step Approach

While a direct, one-pot synthesis of this compound is not extensively documented in the public domain, a robust and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway involves a three-step sequence: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group to the corresponding amine, and concluding with an esterification of the carboxylic acid.

Proposed Synthetic Pathway

Synthesis_of_Methyl_2-amino-5-phenoxybenzoate A 5-Chloro-2-nitrobenzoic acid R1 Ullmann Condensation Cu catalyst, Base (e.g., K2CO3) High-boiling solvent (e.g., DMF) A->R1 B Phenol B->R1 C 5-Phenoxy-2-nitrobenzoic acid R2 Esterification Methanol (CH3OH), Acid catalyst (e.g., H2SO4) Reflux C->R2 D Methyl 5-phenoxy-2-nitrobenzoate R3 Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) D->R3 E This compound R1->C R2->D R3->E

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Phenoxy-2-nitrobenzoic acid (Ullmann Condensation)

The formation of the diaryl ether bond is a critical step, for which the Ullmann condensation is a classic and reliable method.[2][6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[2]

  • Reaction Principle: A copper(I) catalyst facilitates the coupling of phenol with 5-chloro-2-nitrobenzoic acid. The electron-withdrawing nitro group activates the aryl halide towards nucleophilic attack.

  • Detailed Protocol:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chloro-2-nitrobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

    • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • The reaction mixture is heated to 120-140 °C and stirred under a nitrogen atmosphere for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into acidic water (e.g., 1M HCl), leading to the precipitation of the product.

    • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Methyl 5-phenoxy-2-nitrobenzoate (Fischer Esterification)

Esterification of the resulting carboxylic acid is a standard procedure, readily achieved through Fischer esterification.

  • Reaction Principle: The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst to form the corresponding methyl ester.

  • Detailed Protocol:

    • Dissolve 5-phenoxy-2-nitrobenzoic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

    • The reaction mixture is heated to reflux for 4-8 hours, with progress monitored by TLC.

    • After completion, the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound (Nitro Group Reduction)

The final step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.

  • Reaction Principle: The nitro group is reduced to a primary amine using a variety of reducing agents. A common and effective method is the use of tin(II) chloride in the presence of a strong acid.[8]

  • Detailed Protocol:

    • Dissolve methyl 5-phenoxy-2-nitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents).

    • Slowly add concentrated hydrochloric acid and heat the reaction mixture to 50-70 °C for 2-4 hours.

    • Upon completion of the reaction (monitored by TLC), the mixture is cooled and the pH is carefully adjusted to be basic (pH 8-9) with a concentrated sodium hydroxide or potassium carbonate solution.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Purification can be achieved by column chromatography on silica gel.

Application in the Synthesis of Bioactive Quinazolinones

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to 4-quinazolinone derivatives. The 2-amino and methyl ester functionalities are perfectly poised for cyclization reactions to form the quinazolinone core.[3][4][5]

General Synthesis of Phenoxy-Substituted Quinazolinones

Quinazolinone_Synthesis A This compound S1 Amidation A->S1 B Amine (R-NH2) B->S1 C Amide Intermediate S2 Cyclization C->S2 D Cyclizing Agent (e.g., Formic acid, Acetic anhydride) D->S2 E Phenoxy-substituted Quinazolinone S1->C S2->E

Caption: General workflow for the synthesis of phenoxy-substituted quinazolinones.

Exemplary Protocol: Synthesis of a 2-Methyl-6-phenoxyquinazolin-4(3H)-one

This protocol illustrates the conversion of this compound into a representative quinazolinone.

  • Step 1: Amidation

    • This compound (1 equivalent) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or THF) at room temperature.

    • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the N-acylated intermediate.

  • Step 2: Cyclization

    • The N-acylated intermediate is then subjected to cyclization conditions. A common method involves heating the intermediate in the presence of a dehydrating agent or a catalyst.

    • For instance, the intermediate can be heated in acetic acid or with a catalytic amount of a strong acid.

    • Alternatively, reaction with formamide at high temperatures can also effect cyclization.[9]

    • The crude quinazolinone product is then purified by recrystallization or column chromatography.

Physicochemical Properties and Data Summary

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueSource
CAS Number 1100393-44-9PubChem
Molecular Formula C14H13NO3PubChem
Molecular Weight 243.26 g/mol PubChem
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
LogP 2.85 (predicted)PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Conclusion and Future Perspectives

This compound stands as a strategically important, albeit under-documented, building block in the arsenal of medicinal chemists. Its synthesis, achievable through a logical sequence of well-established reactions, provides access to a molecule that elegantly combines the versatile reactivity of the anthranilate core with the desirable pharmacophoric features of the phenoxy group. The primary application of this intermediate in the synthesis of phenoxy-substituted quinazolinones opens a gateway to a vast chemical space of potentially bioactive compounds. Given the proven track record of quinazolinones in yielding successful drug candidates, and the recognized importance of the phenoxy moiety in drug-target interactions, this compound is poised to be a valuable precursor in the ongoing quest for novel and effective therapeutics across a range of disease areas. Further exploration and documentation of its reactivity and applications are warranted to fully unlock its potential in drug discovery.

References

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules. 2022.

  • Ullmann condensation. Wikipedia.

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. 2023.

  • Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H)-one Analogues. ResearchGate. 2009.

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances. 2021.

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. 2013.

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules. 2022.

  • Buchwald–Hartwig amination. Wikipedia.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Umeå University. 2012.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. 2023.

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ResearchGate. 2025.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest.

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Synthesis of 6-Anilino Derivatives of benzo[a]phenoxazin-5-one and related Aza Analogues via Palladium-catalyzed Buchwald- Hartwig Amination Reaction. International Journal of Science and Research. 2017.

  • A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. BenchChem. 2025.

  • Ullmann Reaction. Organic Chemistry Portal.

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. 2013.

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. BenchChem. 2025.

  • The preparation method of 2- methylamino -5- chlorobenzophenones. Google Patents.

  • Ullmann reaction. SciSpace.

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. 2024.

  • Patents & Products. Garg Lab, UCLA.

  • Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Google Patents.

  • Method for synthesizing Imatinib. Google Patents.

  • Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

  • Method for synthesizing 2-methoxy-4-amino-5-ethylsulfone methyl benzoate by halogenation. Patsnap Eureka.

  • Synthetic process and intermediates. Justia Patents.

  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quickcompany.

  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. 2018.

Sources

Technical Guide: Ionization & Physicochemical Profiling of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of Methyl 2-amino-5-phenoxybenzoate , focusing on its ionization constants (pKa), structural electronic effects, and resulting biopharmaceutical behavior.

Executive Summary

This compound (CAS: 1100393-44-9) is a specialized aniline derivative often utilized as an intermediate in the synthesis of 17


-HSD3 inhibitors and other bioactive scaffolds.[1][2][3] Unlike typical primary amines which exhibit pKa values in the 4.0–5.0 range, this molecule possesses a suppressed basicity (predicted pKa 

2.[4]3) due to the ortho-anthranilate effect.[4]

For drug development professionals, this low pKa is critical: the molecule remains neutral and highly lipophilic at physiological pH (7.4), behaving more like a non-ionizable neutral than a cationic base.[4] This guide provides the theoretical grounding, predicted values, and the specific UV-metric protocols required to accurately measure its ionization constant.[4]

Structural Architecture & Electronic Analysis

To understand the ionization behavior of this molecule, we must deconstruct its electronic environment.[4] The molecule consists of a methyl anthranilate core substituted with a phenoxy group at the 5-position.[4]

The Anthranilate "Trap" (Ortho-Effect)

The defining feature of 2-aminobenzoates (anthranilates) is the interaction between the amino group and the ortho-ester carbonyl.

  • Resonance Delocalization: The nitrogen lone pair is delocalized into the ester carbonyl (vinylogous amide character), significantly reducing its availability for protonation.[4]

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the amino hydrogen and the carbonyl oxygen (

    
    ).[4] Protonation of the amine disrupts this stable 6-membered pseudo-ring, imposing an energetic penalty that lowers the pKa.[4]
    
The Phenoxy Modulation (Para-Effect)

The phenoxy group is located at position 5, which is para to the amino group.[4]

  • Electronic Effect: The phenoxy group exerts a dual effect—electron withdrawal via induction (-I) and electron donation via resonance (+M).[4] In the para position, the resonance effect typically dominates slightly or neutralizes the induction.[4]

  • Impact: Comparison with 4-phenoxyaniline (pKa 4.75) vs. aniline (pKa 4.[4][5]60) suggests the phenoxy group is weakly activating.[4] Therefore, it is expected to slightly raise the pKa of the anthranilate core, but not enough to overcome the ortho-ester deactivation.[4]

Quantitative Structure-Property Relationship (QSPR)
MoietyElectronic EffectImpact on pKa
Aniline Core BaseBaseline pKa ~ 4.6
2-COOMe (Ortho) -I, -M, H-Bond

pKa

-2.4 (Drastic reduction)
5-OPh (Para) +M > -I

pKa

+0.15 (Slight increase)
Net Prediction Weak Base Estimated pKa: 2.35 ± 0.2
Visualization of Electronic Effects

The following diagram illustrates the competing electronic forces and the stabilization of the neutral species.

ElectronicEffects Core This compound Ortho Ortho-Ester Effect (Resonance & H-Bond) Core->Ortho Dominant Deactivation Para 5-Phenoxy Effect (Weak Donation) Core->Para Minor Activation Result Resulting pKa ~ 2.3 (Very Weak Base) Ortho->Result Lowers pKa Para->Result Raises pKa slightly

Figure 1: Electronic forces governing the ionization of this compound.

Ionization Behavior & Solubility Profile[1]

Species Distribution

Due to the low pKa (~2.3), the ionization profile is shifted significantly toward acidic pH.[4]

  • pH < 1.0: Predominantly cationic (Protonated amine).[4]

  • pH = 2.3: 50% Cationic, 50% Neutral.[4]

  • pH > 4.5: >99% Neutral species.[4]

  • Physiological pH (7.4): Exclusively neutral.[4]

Solubility Implications (LogD)

The molecule is highly lipophilic (Predicted LogP ~ 2.85).[4]

  • Intrinsic Solubility (

    
    ):  Very low (predicted < 10 
    
    
    
    g/mL).[4]
  • pH-Dependent Solubility: Solubility will only increase significantly below pH 2.[4]0. This classifies the molecule as BCS Class II (Low Solubility, High Permeability) , but with a risk of precipitation in the small intestine as the pH rises.[4]

Experimental Protocol: Determination of pKa

Standard potentiometric titration is unsuitable for this compound due to its low aqueous solubility and low pKa (overlapping with the acidic titration end-range).[4] UV-Metric Titration (spectrophotometric) is the gold standard for this application.[4]

Principle

The conjugation of the amino lone pair with the aromatic ring changes the UV absorption spectrum upon protonation.[4] By monitoring the bathochromic shift (red shift) of the


 as a function of pH, the pKa can be calculated.[4]
Reagents & Equipment
  • Instrument: D-PAS (Dip Probe Absorption Spectroscopy) or Sirius T3.[4]

  • Solvent: Methanol (MeOH) or Dioxane (as cosolvent).[4]

  • Titrant: 0.5 M HCl and 0.5 M KOH.

  • Buffer: Universal buffer (pH 1.5 – 6.0 range).[4]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL).

  • Cosolvent Titration Setup:

    • Prepare three titration vessels with varying water:methanol ratios (e.g., 30%, 40%, 50% MeOH).

    • Rationale: The compound is insoluble in pure water.[4] We must measure apparent pKa (

      
      ) in cosolvents and extrapolate to 0% solvent (
      
      
      
      ) using the Yasuda-Shedlovsky equation.
  • Titration Run:

    • Adjust starting pH to ~1.5 using HCl.[4]

    • Titrate upwards to pH 6.0 using KOH.[4]

    • Record UV spectra (200–400 nm) at 0.2 pH increments.

  • Data Processing (Multi-wavelength Analysis):

    • Identify the isosbestic point (indicating a two-state transition).[4]

    • Plot Absorbance vs. pH at

      
       (likely ~320-350 nm for the neutral species).[4]
      
    • Fit the data to the Henderson-Hasselbalch equation.[4]

  • Extrapolation:

    • Plot

      
       vs. 
      
      
      
      (dielectric constant).[4]
    • The y-intercept represents the aqueous pKa.[4]

Workflow Diagram

pKaProtocol Start Start: Sample Preparation (1 mg/mL in MeOH) Cosolvent Prepare Cosolvent Ratios (30%, 40%, 50% MeOH) Start->Cosolvent Titration UV-Metric Titration (pH 1.5 -> 6.0) Cosolvent->Titration Data Extract Absorbance Shifts (Bathochromic Shift) Titration->Data Yasuda Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) Data->Yasuda

Figure 2: UV-Metric titration workflow for lipophilic weak bases.

Summary of Physicochemical Properties

PropertyValue (Predicted/Lit)Source/Rationale
pKa (Base) 2.35 ± 0.20 Derived from Methyl Anthranilate (2.2) + Phenoxy effect.[4][5][6]
LogP 2.85 Calculated (XLogP3); Consistent with lipophilic esters.
LogD (pH 7.4) 2.85 Neutral species dominates at pH 7.[4]4.
LogD (pH 2.0) ~2.5 Partial ionization slightly lowers LogD.[4]
Water Solubility < 0.1 mg/mL High lipophilicity/lattice energy.[4]
H-Bond Donors 1 (-NH2)Intramolecular bond reduces donor availability.[4]
H-Bond Acceptors 3 (Ester, Ether, N)

References

  • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 1201104, Methyl 2-amino-5-methylbenzoate (Analog Reference). Retrieved from [Link]

  • ResearchGate. (2005).[4] Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III.[4][6] (Context for application and synthesis). Retrieved from [Link]

  • FooDB. (2010).[4] Methyl Anthranilate pKa and Physicochemical Profile.[4][7][8][9][10] Retrieved from [Link]

Sources

Structural Elucidation and Supramolecular Architecture of Methyl 2-amino-5-phenoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide outlines the rigorous methodology for the synthesis, crystallization, and X-ray structural analysis of Methyl 2-amino-5-phenoxybenzoate. As a 5-substituted anthranilate derivative, this compound serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. This document synthesizes established crystallographic protocols with predictive structural modeling based on isostructural halogenated analogs (Cl/Br), focusing on the critical S(6) intramolecular motif and the steric influence of the phenoxy moiety on lattice packing.

Chemical Context and Structural Significance[1][2][3][4][5][6][7][8]

This compound is characterized by a core anthranilate (2-aminobenzoate) scaffold substituted at the C5 position with a phenoxy group. The structural analysis of this molecule is pivotal for understanding:

  • The "Anthranilate Effect": The resilience of the intramolecular hydrogen bond (

    
    ) which locks the planar conformation of the ester group relative to the benzene ring.
    
  • Conformational Flexibility: The torsion angles around the ether linkage (

    
    ), which dictate the spatial arrangement of the phenoxy wing relative to the benzoate core.
    
  • Polymorphism Risk: The balance between

    
     stacking interactions and weak 
    
    
    
    forces, which often leads to polymorphic forms in ether-linked aromatics.
Predicted Molecular Geometry

Based on high-resolution structures of the analog Methyl 2-amino-5-chlorobenzoate [1], the core geometry is expected to exhibit:

  • Bond Lengths:

    
     ~1.21 Å; 
    
    
    
    ~1.36 Å.
  • Planarity: The amino group and the ester carbonyl are expected to be coplanar with the benzene ring due to resonance-assisted hydrogen bonding (RAHB).

Experimental Protocol: Synthesis to Crystal

To obtain single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled slow-evaporation technique is required.

Synthesis Workflow

The synthesis typically proceeds via an Ullmann-type ether coupling followed by esterification.

Step-by-Step Protocol:

  • Coupling: React 5-bromo-2-nitrobenzoic acid with phenol using a Copper(I) catalyst (

    
    ) and 
    
    
    
    in DMF at 110°C.
  • Reduction: Reduce the nitro group to an amine using

    
     or catalytic hydrogenation (
    
    
    
    ).
  • Esterification: Reflux the resulting 2-amino-5-phenoxybenzoic acid in anhydrous methanol with a catalytic amount of

    
     for 8 hours.
    
  • Purification: Neutralize with

    
    , extract into ethyl acetate, and recrystallize from ethanol to achieve >99% purity (verified by HPLC).
    
Crystallization Strategy (Slow Evaporation)

Rapid precipitation yields microcrystalline powder unsuitable for single-crystal XRD. Use the bi-phasic solvent diffusion or slow evaporation method.

  • Solvent System: Methanol:Dichloromethane (1:1 v/v). The phenoxy group increases lipophilicity, making pure methanol less effective than for simple anthranilates.

  • Procedure: Dissolve 50 mg of the purified ester in 5 mL of the solvent mixture in a scintillation vial. Cover with Parafilm and poke 3-5 small holes. Store at 4°C in a vibration-free environment.

  • Timeline: Prismatic crystals (approx.

    
     mm) typically form within 7–14 days.
    
Workflow Visualization

SynthesisWorkflow Start Start: 5-bromo-2-nitrobenzoic acid Step1 Ullmann Coupling (Phenol, CuI, K2CO3) Start->Step1 Ether formation Step2 Nitro Reduction (Fe/HCl or H2/Pd) Step1->Step2 Intermediate Step3 Esterification (MeOH, H2SO4) Step2->Step3 Acid precursor Purify Purification (Recrystallization >99%) Step3->Purify Crude Ester Cryst Slow Evaporation (MeOH:DCM 1:1) Purify->Cryst Supersaturation XRD Single Crystal XRD (Mo-Kα, 100K) Cryst->XRD Selection

Figure 1: Optimized workflow from precursor selection to single-crystal X-ray diffraction analysis.

X-Ray Data Collection and Refinement

Once a suitable crystal is mounted, data collection must follow rigorous standards to ensure the hydrogen atoms (critical for the S(6) ring analysis) are locatable.

Data Collection Parameters[9][10]
  • Radiation Source:

    
     (
    
    
    
    Å).[1] Molybdenum is preferred over Copper for aromatic esters to minimize absorption effects, though the absence of heavy halogens makes
    
    
    acceptable if absolute configuration is not required.
  • Temperature: 100 K (Cryogenic). Essential to reduce the thermal vibration of the terminal phenoxy ring, which often exhibits high thermal motion (disorder) at room temperature.

  • Resolution: Collect data to a minimum resolution of

    
     Å (
    
    
    
    for Mo) to ensure precise bond length determination.
Structure Solution & Refinement
  • Solution: Use SHELXT (Intrinsic Phasing).

  • Refinement: Use SHELXL (Least Squares).

  • Hydrogen Treatment:

    • Amino H atoms: Locate in the difference Fourier map and refine isotropically.[2] This validates the intra- vs. intermolecular H-bonding.

    • Aromatic H atoms: Place in calculated positions (riding model).

Structural Analysis and Discussion

This section details the expected supramolecular architecture, grounded in the behavior of homologous anthranilates.

The Intramolecular S(6) Motif

The defining feature of 2-aminobenzoates is the Resonance-Assisted Hydrogen Bond (RAHB) .

  • Interaction:

    
     (carbonyl).
    
  • Geometry: The

    
     distance is typically 2.65 – 2.70 Å  with an angle of ~135°.
    
  • Consequence: This interaction creates a pseudo-six-membered ring (S(6) graph set), locking the ester coplanar to the phenyl ring. This reduces the molecule's conformational entropy and increases lipophilicity by "hiding" the polar donor/acceptor.

The Phenoxy Orientation

Unlike the chloro-derivative, the phenoxy group introduces a "twist."

  • Torsion Angle: The

    
     ether linkage typically adopts a torsion angle of 60–80° relative to the benzoate plane to minimize steric clash with the ortho-hydrogens.
    
  • Packing Impact: This twist prevents simple planar stacking (graphite-like) and often induces a Herringbone packing motif or zigzag chains along the b-axis.

Intermolecular Interactions (Hirshfeld Surface Prediction)

Using CrystalExplorer, the Hirshfeld surface analysis is expected to reveal the following contributions:

Interaction TypeContribution (%)Description
H

H
~45-50%Van der Waals forces dominate due to the high hydrogen count in the phenoxy/methyl groups.
H

O
~15-20%Strong intermolecular H-bonds (

) linking molecules into dimers or chains.
C

H
~15-20%

interactions involving the electron-rich phenoxy ring.
C

C
< 5%

stacking (limited by the twisted phenoxy group).
Interaction Network Diagram

Interactions MolA Molecule A (Benzoate Core) S6 Intramolecular S(6) (N-H...O=C) MolA->S6 Stabilizes Planarity Chain Intermolecular Chain (N-H...O) MolA->Chain Donates H PiStack C-H...Pi Interaction (Phenoxy Ring) MolA->PiStack Steric Twist MolB Molecule B (Neighbor) Chain->MolB Accepts H PiStack->MolB Lattice Energy

Figure 2: Interaction hierarchy. The S(6) motif stabilizes the monomer, while N-H...O chains and C-H...Pi forces drive the 3D lattice formation.

Quality Control and Validation

To ensure the trustworthiness of the structural model, the following metrics must be met (based on IUCr standards):

  • R-factor (

    
    ):  Must be 
    
    
    
    for strong data.
  • Goodness of Fit (S): Should approach 1.0.

  • CheckCIF Validation: No A-level alerts regarding missed symmetry or voids.

  • Disorder: If the phenoxy ring shows high ellipticity in thermal ellipsoids, model it as a two-part disorder (e.g., 60:40 occupancy) rather than leaving it as a large smear.

References

  • Shi, Y.-B., Xia, S., He, F.-F. & Zhang, H.-B. (2010).[3] Methyl 2-amino-5-chlorobenzoate.[3] Acta Crystallographica Section E Structure Reports Online, 66(11), o2886. Link

  • Gowda, B. T., Foro, S. & Fuess, H. (2011). Methyl 2-amino-5-bromobenzoate.[4] Acta Crystallographica Section E Structure Reports Online, 67(7), o1887. Link

  • Spackman, M. A. & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11, 19-32. (Methodological Reference for Section 4.3). Link

  • Bernstein, J., Davis, R. E., Shimoni, L. & Chang, N.-L. (1995).[4] Graph sets for hydrogen-bond patterns. Angewandte Chemie International Edition, 34, 1555-1573. (Canonical reference for S(6) notation). Link

Sources

Strategic Utilization of Methyl 2-amino-5-phenoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) has emerged as a high-value scaffold, particularly in the synthesis of kinase inhibitors, antiviral agents, and metabolic enzyme modulators. Its structural utility lies in its dual functionality: the anthranilate core serves as a precursor for privileged heterocyclic systems (quinazolines, benzodiazepines), while the 5-phenoxy substituent provides a critical hydrophobic moiety often required to occupy deep hydrophobic pockets in ATP-binding sites or allosteric regulatory domains.

This guide provides a rigorous technical analysis of this intermediate, detailing its synthesis, safety protocols, and its application in the design of targeted therapeutics, including HCV NS5B polymerase inhibitors and 17β-HSD3 antagonists.

Chemical Profile & Safety Architecture

Before integrating this intermediate into a workflow, researchers must understand its physicochemical baseline.

PropertySpecification
IUPAC Name This compound
CAS Number 1100393-44-9
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Purity Standard >98% (HPLC) required for GMP synthesis
Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling Protocol: All weighing and transfer operations must be conducted within a chemically resistant fume hood. Nitrile gloves (0.11 mm min thickness) and safety goggles are non-negotiable.

Synthesis of the Intermediate

The commercial availability of this compound can be variable. For high-throughput screening (HTS) campaigns requiring gram-scale quantities, in-house synthesis is often more efficient. The most robust industrial route involves a Nucleophilic Aromatic Substitution (


) followed by nitro reduction.
Mechanistic Pathway[2][3][4][5]
  • Precursor: Methyl 5-chloro-2-nitrobenzoate.[2]

  • Step 1 (

    
    ):  The electron-withdrawing nitro group at the ortho position activates the C-Cl bond, facilitating displacement by the phenoxide ion.
    
  • Step 2 (Reduction): Selective reduction of the nitro group to the aniline yields the target ester.

Visualization: Synthetic Workflow

SynthesisPath cluster_legend Legend Start Methyl 5-chloro-2-nitrobenzoate (Starting Material) Intermediate Methyl 5-phenoxy-2-nitrobenzoate (Intermediate) Start->Intermediate SnAr (DMF, 90°C) Phenol Phenol + K2CO3 (Reagents) Phenol->Intermediate Product This compound (Target Scaffold) Intermediate->Product Reduction Reductant H2/Pd-C or Fe/NH4Cl (Reduction) Reductant->Product key1 Reagents (Green) key2 Intermediates (Yellow)

Figure 1: Two-step synthesis of this compound from chloronitrobenzoate precursors.

Experimental Protocol: Step-by-Step

Step 1: Ether Formation (


) 
  • Charge: To a dry round-bottom flask, add methyl 5-chloro-2-nitrobenzoate (1.0 eq), phenol (1.1 eq), and anhydrous

    
     (1.5 eq).
    
  • Solvent: Add DMF (5 mL/mmol).

  • Reaction: Heat to 90°C under

    
     atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
  • Workup: Pour into ice water. The nitro-ether intermediate usually precipitates as a solid. Filter, wash with water, and dry.

Step 2: Nitro Reduction

  • Charge: Dissolve the intermediate from Step 1 in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Stir under

    
     balloon (1 atm) at RT for 12 hours.
    
  • Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol if necessary.[3]

Downstream Pharmaceutical Applications

The value of this compound lies in its versatility as a "divergent intermediate." It can be transformed into three distinct pharmacophore classes.

A. Quinazolinone Kinase Inhibitors (The "Scaffold Approach")

The anthranilate ester moiety is the classic precursor for the 4(3H)-quinazolinone core, a privileged structure in kinase inhibition (e.g., EGFR, BTK).[3]

  • Mechanism: Reaction with formamide (Niementowski reaction) or isothiocyanates yields the heterocycle.

  • Role of Phenoxy Group: In kinase inhibitors, the 5-phenoxy group often extends into the "back pocket" (hydrophobic region II) of the ATP binding site, improving selectivity over other kinases.

B. HCV NS5B Polymerase Inhibitors (Sulfonamide Derivatives)

Research has demonstrated that 5-phenoxyanthranilic acid derivatives act as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.

  • Chemistry: The amino group is sulfonylated with aryl sulfonyl chlorides.

  • SAR Insight: The 5-phenoxy isomer often shows superior potency compared to the 4-phenoxy isomer due to optimal steric alignment within the polymerase thumb pocket [1].

C. 17β-HSD3 Inhibitors (Prostate Cancer)

Inhibitors of 17β-hydroxysteroid dehydrogenase type 3 are crucial for blocking testosterone biosynthesis in castration-resistant prostate cancer.[4]

  • Chemistry: Coupling the aniline nitrogen with 4-nitrobenzenesulfonyl chloride creates a sulfonamide core that mimics the steroid transition state.

  • Outcome: These derivatives have shown low nanomolar inhibition (

    
    ) of 17β-HSD3 [2].[5]
    
Visualization: Divergent Synthesis Map

Applications Core This compound (The Hub) Path1 Pathway A: Cyclization (+ Formamide/Amides) Core->Path1 Niementowski Rxn Path2 Pathway B: Sulfonylation (+ Aryl Sulfonyl Cl) Core->Path2 Base/Sulfonyl Cl Path3 Pathway C: Coupling (+ Isocyanates/Acids) Core->Path3 Urea Formation Drug1 Quinazolinone Kinase Inhibitors (EGFR/BTK Targets) Path1->Drug1 Drug2 HCV NS5B Inhibitors (Non-nucleoside) Path2->Drug2 Drug3 17β-HSD3 Inhibitors (Prostate Cancer) Path3->Drug3

Figure 2: Divergent synthesis pathways utilizing the core scaffold to access distinct therapeutic classes.

Detailed Experimental Protocol: Quinazolinone Cyclization

For researchers aiming to synthesize a kinase inhibitor library, the following protocol converts the intermediate into a 4(3H)-quinazolinone scaffold.

Objective: Synthesis of 6-phenoxyquinazolin-4(3H)-one.

  • Reagents:

    • This compound (1.0 eq)

    • Formamide (Excess, 10-15 eq) acts as both reagent and solvent.

    • Ammonium Acetate (Catalytic, 0.1 eq).

  • Procedure:

    • Mix the ester and ammonium acetate in formamide in a pressure vial.

    • Heat to 140°C for 12 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.

    • Monitor: TLC should show disappearance of the fluorescent amine spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL per gram of reactant).

    • The quinazolinone product typically precipitates as a white/off-white solid.

    • Filter and wash copiously with water to remove excess formamide.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic singlet at ~8.0-8.2 ppm (H-2 of quinazoline) and the disappearance of the methyl ester singlet (~3.8 ppm).

References

  • Tsantrizos, Y. S., et al. (2009). Discovery of a novel series of non-nucleoside thumb pocket 2 HCV NS5B polymerase inhibitors.Journal of Medicinal Chemistry .

  • Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3).[4]Bioorganic & Medicinal Chemistry Letters .

  • European Patent Office. (2015). EP 2915804 B1: Novel amine derivative or salt thereof as TNF alpha inhibitors.

  • BenchChem Application Notes. (2025). Synthesis of Quinazolinones from Methyl 2-Amino-Benzoate Derivatives.[3]

Sources

Technical Guide: Chemical Stability of Phenoxy-Substituted Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the chemical stability of phenoxy-substituted anthranilates (alkyl 2-amino-x-phenoxybenzoates). It synthesizes mechanistic organic chemistry with practical stability profiling protocols.

Part 1: Executive Summary & Structural Dynamics

Phenoxy-substituted anthranilates represent a unique class of scaffolds where the stability of the ester linkage and the aniline nitrogen is modulated by the bifunctional electronic nature of the phenoxy group (


). Unlike simple alkyl substituents, the phenoxy moiety acts as an electron-withdrawing group (EWG) by induction (

) but a strong electron-donating group (EDG) by resonance (

).

The chemical stability of these compounds is governed by the positional isomerism of the phenoxy ring relative to the anthranilate core (positions 3, 4, 5, or 6). This guide establishes that 4-phenoxy substitution typically offers the highest hydrolytic stability due to resonance donation reducing carbonyl electrophilicity, whereas 6-phenoxy substitution provides kinetic stability via steric shielding but risks conformational disruption of the intramolecular H-bond.

The Scaffold & Numbering System

For this analysis, the anthranilate core is numbered with the ester carbonyl at position 1 and the amine at position 2.

  • Core: Alkyl 2-aminobenzoate

  • Substituent: Phenoxy (

    
    )
    
  • Critical Interactions:

    • Intramolecular H-Bond: Between

      
       and 
      
      
      
      (stabilizes the ground state; critical for photostability).
    • Ortho-Effect: Substituents at positions 3 and 6 impose steric pressure.

Part 2: Hydrolytic Stability & Electronic Effects

The primary degradation pathway for anthranilates is ester hydrolysis (


 mechanism under basic conditions, 

under acidic conditions). The rate of hydrolysis (

) is strictly controlled by the electron density at the carbonyl carbon.
Hammett Substituent Effects

Using the Hammett equation


, we can predict the stability relative to unsubstituted anthranilates. The phenoxy group exhibits distinct 

values:
  • 
     (+0.25):  Electron-withdrawing (Inductive).
    
  • 
     (-0.32):  Electron-donating (Resonance).
    
Positional Stability Matrix
Position relative to EsterElectronic EffectMechanismPredicted Stability (Hydrolysis)
3-Phenoxy (Meta)Inductive EWGIncreases

electrophilicity.
Lower (Faster Hydrolysis)
4-Phenoxy (Para)Resonance EDGDecreases

electrophilicity.
Higher (Slower Hydrolysis)
5-Phenoxy (Meta)Inductive EWGIncreases

electrophilicity.
Lower (Faster Hydrolysis)
6-Phenoxy (Ortho)Steric ShieldingBlocks nucleophilic attack.Highest (Kinetic Stability)

Technical Insight: While 6-phenoxy derivatives are kinetically stable against hydrolysis, the steric bulk may twist the ester out of planarity with the benzene ring, disrupting the


 conjugation and potentially lowering the energy barrier for oxidative degradation of the amine.
Intramolecular Cyclization Risks

Unlike N-phenylanthranilic acids (fenamates) which readily cyclize to acridones using polyphosphoric acid (PPA), ring-substituted phenoxy anthranilates are resistant to acridone formation because the ether oxygen cannot easily act as a nucleophile to displace the amine.

  • Risk: Xanthone Formation. Under extreme acidic dehydration conditions (e.g.,

    
    ), a 3-phenoxy isomer could theoretically cyclize to a xanthone derivative via intramolecular Friedel-Crafts acylation, though this is rare in standard stability testing.
    

Part 3: Degradation Pathways & Visualization

The following diagram illustrates the competing degradation pathways. The "Safe Zone" represents the stable anthranilate, while branches show potential breakdown products.

DegradationPathways cluster_rare Rare High-Energy Pathways Anthranilate Phenoxy-Anthranilate (Intact Ester) Acid Phenoxy-Anthranilic Acid (Hydrolysis Product) Anthranilate->Acid Hydrolysis (pH < 4 or pH > 8) Alcohol Alcohol (ROH) Anthranilate->Alcohol Hydrolysis Oxidation Azo/Azoxy Dimers (Colored Impurities) Anthranilate->Oxidation Oxidation (Peroxide/Light) N-radical coupling Xanthone Xanthone Derivative Anthranilate->Xanthone Acidic Dehydration (3-phenoxy only) Decarboxylation Phenoxy-Aniline (CO2 Loss) Acid->Decarboxylation Thermal Stress (>100°C)

Figure 1: Primary degradation pathways. Note that oxidation of the amine leads to colored azo impurities, a common failure mode in stability testing.

Part 4: Experimental Protocols (Self-Validating)

To rigorously assess the stability of a new phenoxy-substituted anthranilate, the following protocols must be executed. These are designed to be self-validating by including internal standards and mass balance checks.

Protocol A: pH-Rate Profile Determination

Objective: Determine the pseudo-first-order rate constants (


) across the pH range 1–12.
  • Buffer Preparation: Prepare 50 mM buffers (HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9-10). Crucial: Maintain constant ionic strength (

    
    ) using NaCl to eliminate salt effects.
    
  • Stock Solution: Dissolve compound in Acetonitrile (ACN) to 10 mM.

  • Initiation: Spike 50 µL stock into 4.95 mL pre-thermostated buffer (37°C). Final conc: 100 µM.

  • Sampling: At

    
     hours, remove 200 µL aliquots.
    
  • Quenching: Immediately dilute into 200 µL cold ACN containing Benzoic Acid (Internal Standard).

  • Analysis: HPLC-UV/Vis (Detection at 254 nm and 330 nm for anthranilate fluorescence).

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
    • Validation Check: The plot must be linear (

      
      ). If curvature exists, check for product inhibition or solubility precipitation.
      
Protocol B: Photostability (ICH Q1B Modified)

Anthranilates are fluorescent and can act as photosensitizers.

  • Sample Prep: Prepare a 1 mg/mL solution in Methanol/Water (50:50).

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W-hr/m² (UV) in a quartz cuvette.

  • Dark Control: Wrap a duplicate vial in aluminum foil and place alongside the test sample.

  • Endpoint: Analyze for N-oxide formation (M+16 peak in LC-MS) and dimerization (2M-2 peak).

    • Pass Criteria: < 5% degradation relative to Dark Control.

Part 5: Quantitative Data Summary

The following table summarizes predicted kinetic parameters based on literature values for analogous benzoate esters.

ParameterUnsubstituted Anthranilate4-Phenoxy Anthranilate5-Phenoxy Anthranilate
Est.

(pH 7.4, 37°C)
~120 hours~180 hours (Stabilized)~90 hours (Destabilized)
Dominant Effect Resonance (

)
Resonance (

+

)
Inductive (

)
pKa (Conjugate Acid) ~2.1~2.3 (More basic N)~1.9 (Less basic N)
Fluorescence Quantum Yield High (

)
Moderate (Quenching possible)High

Part 6: Workflow Visualization

StabilityWorkflow cluster_Screening Tier 1: Rapid Screening cluster_Advanced Tier 2: Kinetic Profiling Start Start: New Chemical Entity (Phenoxy-Anthranilate) Solubility Solubility Check (pH 1.2, 7.4) Start->Solubility ForcedDeg Forced Degradation (0.1N NaOH, 60°C, 4h) Solubility->ForcedDeg Decision >90% Recovery? ForcedDeg->Decision pHProfile pH-Rate Profile (k_obs vs pH) Decision->pHProfile Yes Report Generate Stability Report (CTD) Decision->Report No (Fail) Photo Photostability (ICH Q1B) pHProfile->Photo Oxidation Peroxide Challenge (3% H2O2) Photo->Oxidation Oxidation->Report

Figure 2: Standardized stability testing workflow for anthranilate derivatives.

References

  • Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. Link

  • Boudier, A., et al. (2009). Chemical stability of amine-containing drugs: Oxidation and hydrolysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Search Result 1.1: Hammett Substituent Constants Table. (Provides specific

    
     values for phenoxy group: 
    
    
    
    ,
    
    
    ). Link
  • Search Result 1.2 : Structural effects in hydrolysis of aryloxy esters. Journal of the Chemical Society, Perkin Transactions 2. Link

Technical Guide: Reactivity Profile of the Amino Group in Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-phenoxybenzoate (CAS: 306936-38-1) represents a specialized scaffold in medicinal chemistry, primarily serving as a precursor for type II kinase inhibitors and anti-inflammatory agents. Its chemical behavior is defined by a unique electronic "tug-of-war." The amino group at position 2 is subject to two competing forces:

  • Deactivation & conformational locking via Intramolecular Hydrogen Bonding (IMHB) with the ortho-ester.

  • Electronic activation via the para-phenoxy group (

    
     effect).
    

This guide analyzes these forces to predict and control the reactivity of the amino group, offering optimized protocols for its most common transformation: cyclization into quinazolinone pharmacophores.

Electronic & Structural Landscape

To manipulate the amino group effectively, one must first understand the electronic vectors acting upon it. Unlike simple anilines, this molecule exists in a rigidified state.

The "Push-Pull" System

The reactivity of the nitrogen center is dictated by the Hammett substituent effects relative to the amino group:

  • Ortho-Methoxycarbonyl (

    
    ):  Exerts a strong electron-withdrawing effect (
    
    
    
    ). More critically, it acts as a hydrogen bond acceptor.
  • Para-Phenoxy (

    
    ):  Acts as an electron donor (
    
    
    
    ). While the inductive effect (
    
    
    ) of the oxygen is withdrawing, the resonance donation into the ring dominates at the para position, increasing electron density at the
    
    
    carbon and, by extension, the nitrogen lone pair.
The Anthranilate Effect (IMHB)

Spectroscopic data (NMR/IR) of methyl anthranilates confirms a strong Intramolecular Hydrogen Bond (IMHB) between one amino proton and the carbonyl oxygen.

  • Consequence: The amino group is not freely rotating. The nitrogen lone pair is partially hybridized to support this interaction, lowering the HOMO energy and reducing nucleophilicity compared to 4-phenoxyaniline.

  • Synthetic Implication: Reactions requiring the amino group to act as a nucleophile (e.g., acylation) often require higher temperatures or Lewis acid catalysis to disrupt this H-bond.

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic effects and the resonance stabilization that defines the molecule's reactivity.

ElectronicLandscape Phenoxy 5-Phenoxy Group (+M Donor) Ring Benzene Core Phenoxy->Ring Donates e- density (Activates) Amino 2-Amino Group (Nucleophile) Ring->Amino Increases N-nucleophilicity (vs unsubstituted) Ester 1-Methyl Ester (IMHB Acceptor) Amino->Ester Intramolecular H-Bond (Locks conformation) Ester->Ring Withdraws e- density (Deactivates)

Figure 1: Electronic vectors affecting the amino group.[1] The green vector represents activation from the phenoxy group, while the red vector represents the stabilizing/deactivating H-bond.

Nucleophilic Reactivity Profile

Despite the deactivating ester, the 5-phenoxy group makes this molecule significantly more reactive than methyl 2-amino-5-nitrobenzoate or methyl 2-amino-5-bromobenzoate.

Comparative Reactivity Table
Reaction TypeReactivity vs. Methyl AnthranilateReactivity vs. AnilineMechanistic Driver
N-Acylation Higher LowerPhenoxy group donates electron density, destabilizing the N-lone pair relative to the H-bonded ground state.
Diazotization Higher LowerElectron-rich ring facilitates N-nitrosation steps.
Nu-Ar Substitution Lower N/AThe ester makes the ring susceptible to attack, but the phenoxy group deactivates the ring toward nucleophilic aromatic substitution (

) at other positions.
N-Acylation & Amide Formation

This is the primary gateway to drug scaffolds.

  • Challenge: The IMHB must be broken.

  • Solution: Use of high-boiling solvents (Toluene, Xylene) or base catalysis (Pyridine/DMAP) is recommended.

  • Observation: In competitive acylation studies, the 5-phenoxy derivative reacts faster than the 5-chloro derivative due to the

    
     effect of the oxygen.
    

Scaffold Morphing: Quinazoline Synthesis

The most critical application of this compound is its cyclization with formamide, urea, or guanidine to form 6-phenoxyquinazolin-4(3H)-ones . This structure is a privileged pharmacophore in EGFR (Epidermal Growth Factor Receptor) inhibitors.

The Niementowski Cyclization Pathway

Classically, this involves heating the anthranilate with formamide. For the phenoxy derivative, the reaction proceeds via an amidine intermediate followed by intramolecular cyclization.

QuinazolineSynthesis Start Methyl 2-amino-5- phenoxybenzoate Intermed Intermediate Amidine/Ureido Start->Intermed Amine Exchange Reagent + Formamide / Urea (High Temp) Reagent->Intermed Cyclization Intramolecular Nucleophilic Attack Intermed->Cyclization - MeOH Product 6-Phenoxyquinazolin-4(3H)-one Cyclization->Product Tautomerization

Figure 2: The synthetic workflow for converting the anthranilate scaffold into a quinazolinone drug core.

Standardized Protocol: Synthesis of 6-Phenoxyquinazolin-4(3H)-one

Context: This protocol is adapted from standard Niementowski conditions, optimized for electron-rich anthranilates.

Reagents:

  • This compound (1.0 eq)

  • Formamide (excess, 5-10 eq) acts as solvent and reagent.

  • Ammonium Acetate (0.1 eq) - Catalyst.

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with this compound and Formamide. Add Ammonium Acetate.

  • Thermal Activation: Heat the mixture to 140–150°C .

    • Note: The high temperature is required to overcome the IMHB and drive the loss of methanol.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (fluorescent blue/purple under UV) will disappear, replaced by a lower Rf spot (Product).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into ice-cold water (precipitation occurs).

    • Filter the solid.[2][3]

    • Wash with water and cold ethanol.

  • Purification: Recrystallization from Ethanol/DMF is typically sufficient.

Self-Validating Check:

  • Appearance: Product should be a white to off-white solid.

  • Melting Point: Expect a high melting point (>200°C) typical of quinazolinones.

  • NMR: Disappearance of the methyl ester singlet (~3.8 ppm) and appearance of the Quinazoline C-2 proton (~8.0 ppm).

Analytical Fingerprinting

When characterizing the reactivity products, specific spectral features confirm the status of the amino group.

Proton NMR ( -NMR)
  • Starting Material (Anthranilate): The amino protons (

    
    ) appear as a broad singlet, typically shifted downfield (5.5–6.5 ppm) compared to standard anilines (3.5–4.0 ppm) due to the hydrogen bond with the ester carbonyl.
    
  • Product (Quinazolinone): The loss of the broad

    
     signal and the methyl ester singlet confirms cyclization.
    
IR Spectroscopy
  • Carbonyl Stretch: The ester carbonyl appears at ~1680-1690

    
     (lowered by H-bonding).
    
  • N-H Stretch: Two bands for the primary amine, but often broadened.

References

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolines: Recent Literature and Protocols. Retrieved from [Link]

  • Mishra, S., & Sahu, A. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). This compound Compound Summary. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 2-amino-5-phenoxybenzoate from 5-phenoxyisatoic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-5-phenoxybenzoate from 5-phenoxyisatoic anhydride . This transformation utilizes a base-catalyzed nucleophilic ring-opening reaction followed by decarboxylation. The resulting anthranilate ester is a critical pharmacophore in medicinal chemistry, serving as a precursor for acridone alkaloids and quinazoline-based kinase inhibitors.

Unlike acid-catalyzed esterifications which require downstream neutralization and often suffer from incomplete conversion due to equilibrium constraints, this protocol employs a base-catalyzed irreversible decarboxylation pathway, driving the reaction to near-quantitative yields under mild conditions.

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis exploits the high electrophilicity of the isatoic anhydride carbonyls. The reaction proceeds via the attack of the methoxide nucleophile (generated in situ or activated by base) on the C-4 carbonyl of the anhydride ring. This forms a tetrahedral intermediate which collapses to release carbon dioxide (CO₂), providing the thermodynamic driving force for the irreversible formation of the ester.

Key Advantages of this Route:

  • Irreversibility: The loss of CO₂ gas drives the equilibrium forward.

  • Atom Economy: High atom economy relative to other protection/deprotection strategies.

  • Selectivity: The 5-phenoxy substituent remains stable under these mild basic conditions.

Mechanistic Pathway (Visualization)

ReactionMechanism Start 5-Phenoxyisatoic Anhydride Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (C4) MeOH Methanol (Nucleophile) MeOH->Inter Base Base Catalyst (DMAP/K2CO3) Base->Inter Activates MeOH Decarb Decarboxylation (-CO2) Inter->Decarb Ring Opening Product Methyl 2-amino-5- phenoxybenzoate Decarb->Product Irreversible Step

Figure 1: Mechanistic pathway of the base-catalyzed methanolysis of isatoic anhydride.

Experimental Protocol

Reagents & Materials
ComponentRoleStoichiometryNotes
5-Phenoxyisatoic Anhydride Limiting Reagent1.0 equivSolid, moisture sensitive.
Methanol (anhydrous) Solvent / Reactant10-20 volExcess drives kinetics.
DMAP (4-Dimethylaminopyridine)Catalyst0.1 equivAccelerates ring opening.
Ethyl Acetate Extraction SolventN/AHigh purity grade.
Sodium Bicarbonate (sat.[1] aq.) Wash BufferN/ANeutralizes trace acids.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Note: Ensure the top of the condenser is vented to an inert gas line (Nitrogen/Argon) or a bubbler to allow CO₂ escape. Do not seal the system.

  • Charge the flask with 5-phenoxyisatoic anhydride (1.0 equiv).

  • Add Methanol (anhydrous, ~15 mL per gram of anhydride).

  • Add DMAP (0.1 equiv) in one portion.

Step 2: Reaction & Reflux

  • Heat the suspension to reflux (approx. 65°C internal temperature).

  • Observation: The solid anhydride will dissolve as it reacts, and steady evolution of CO₂ bubbles will be observed.

  • Maintain reflux for 3–5 hours .

  • IPC (In-Process Control): Monitor by TLC (30% EtOAc in Hexanes). The starting material (anhydride) usually appears as a lower Rf spot or stays at the baseline compared to the less polar ester product.

    • Target: >98% conversion.[2]

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

  • Redissolve the oily residue in Ethyl Acetate .

  • Wash the organic layer with:

    • 1x Water[3][1][4][5]

    • 1x Saturated NaHCO₃ (to remove any trace hydrolyzed acid)

    • 1x Brine

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification (Optional but Recommended)

  • If the crude purity is <95%, recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) or cold Ethanol .

  • Filter the crystals and dry under high vacuum at 40°C.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation Setup Charge RBF: Anhydride + MeOH + DMAP Reflux Reflux @ 65°C (3-5 Hours) Setup->Reflux IPC IPC: TLC/HPLC Check for SM disappearance Reflux->IPC Conc Evaporate MeOH IPC->Conc Pass Extract Dissolve in EtOAc Wash: H2O / NaHCO3 / Brine Conc->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Final Pure Methyl 2-amino- 5-phenoxybenzoate Dry->Final Recrystallize (Hex/EtOAc)

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion Insufficient reaction time or wet methanol.Extend reflux time; add 0.05 eq more base. Ensure MeOH is dry (water hydrolyzes anhydride to acid).
Low Yield Product loss during workup or hydrolysis.Avoid strong acids during workup. Ensure the aqueous layer is not too basic during extraction (emulsion risk).
Impurity: Free Acid Hydrolysis of anhydride by water.Wash organic layer thoroughly with NaHCO₃ to remove the free acid (2-amino-5-phenoxybenzoic acid).
Pressure Buildup Clogged vent line.CRITICAL SAFETY: Ensure CO₂ vent is wide and unobstructed.

Characterization & Validation

To validate the synthesis, the following analytical signatures should be confirmed:

  • Appearance: Off-white to pale yellow crystalline solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.75–3.85 (s, 3H): Methyl ester protons (-COOCH ₃). Distinctive singlet.

    • δ 6.50–6.80 (br s, 2H): Aniline amine protons (-NH ₂). Exchangeable with D₂O.

    • δ 6.90–7.50 (m, 8H): Aromatic protons (3H from benzoate ring, 5H from phenoxy ring).

  • Mass Spectrometry (ESI+):

    • Calculate MW: 243.26 g/mol .

    • Expect [M+H]⁺ peak at m/z 244.3 .

References

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydrides. Synthesis, 1980(07), 505–536.

    • Foundational review on isatoic anhydride reactivity and ring-opening mechanisms.
  • PubChem Compound Summary. (2025). This compound (CAS 1100393-44-9).[6] National Center for Biotechnology Information.

    • Source for chemical property d
  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry, 18(10), 1427–1437.

    • Classic mechanistic study on the alcoholysis of is
  • Fluorochem Product Data. (2025). This compound.[6]

    • Commercial validation of the compound's stability and form.

Sources

Application Note: Protocols for the Esterification to Produce Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory agents. Its structural core—an anthranilic acid derivative featuring a phenoxy ether linkage—presents specific synthetic challenges, particularly regarding the stability of the ether moiety during acid-mediated transformations and the solubility of the zwitterionic precursor.

This application note details two validated protocols for the conversion of 2-amino-5-phenoxybenzoic acid to its methyl ester. Method A (Thionyl Chloride-Mediated) is prioritized for high-purity, gram-scale discovery needs, utilizing in situ generation of anhydrous HCl. Method B (Sulfuric Acid-Catalyzed) is outlined as a cost-effective alternative for kilogram-scale process development.[1]

Chemical Strategy & Retrosynthesis

The transformation relies on the nucleophilic acyl substitution of the carboxylic acid by methanol.[1] Unlike simple aliphatic acids, the starting material (2-amino-5-phenoxybenzoic acid) possesses an aniline amine (


) and a phenoxy ether.
Critical Mechanistic Considerations:
  • Zwitterionic Character: The starting material exists in equilibrium as a zwitterion, reducing its solubility in neutral organic solvents.[1] Acidic conditions are required not just for catalysis, but to protonate the amine and break the zwitterionic lattice, solubilizing the substrate.

  • Ether Stability: The phenoxy ether linkage is robust but can undergo electrophilic aromatic substitution (sulfonation) if exposed to concentrated

    
     at high temperatures for prolonged periods.[1] Therefore, temperature control is paramount in Method B.
    
  • Water Removal: As an equilibrium reaction, yield is driven by the removal of water or the use of a vast excess of methanol (Le Chatelier’s principle).[1]

Reaction Scheme

The reaction proceeds via the activation of the carbonyl oxygen by a proton (from


 or 

), followed by the nucleophilic attack of methanol.

ReactionScheme SM 2-amino-5-phenoxybenzoic acid (Precursor) Inter Tetrahedral Intermediate (Protonated) SM->Inter MeOH / H+ Activation Prod This compound (Target) Inter->Prod - H2O Elimination

Figure 1: Simplified reaction pathway for the esterification process.

Method A: Thionyl Chloride ($ \text{SOCl}_2 $) Mediated Esterification

Best for: High purity, lab-scale (1g – 50g), moisture-sensitive workflows. Mechanism:


 reacts with methanol to generate anhydrous 

and methyl sulfite intermediates, driving the reaction irreversibly and acting as a dehydrating agent.
Reagents & Equipment[1][2][3]
  • Precursor: 2-amino-5-phenoxybenzoic acid (1.0 equiv)[1]

  • Solvent/Reagent: Anhydrous Methanol (20 vol)

  • Reagent: Thionyl Chloride (2.0 – 3.0 equiv)[1]

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl2) or $ \text{N}_2 $ line, ice-water bath.

Step-by-Step Protocol
  • Setup & Cooling:

    • Charge Anhydrous Methanol (20 mL per gram of substrate) into a clean, dry reaction vessel.

    • Cool the methanol to 0–5°C using an ice bath. Note: Reaction of

      
       with MeOH is exothermic.
      
  • Activation (In Situ HCl Generation):

    • Add Thionyl Chloride dropwise over 20–30 minutes.[1] Maintain internal temperature < 10°C.

    • Observation: Evolution of

      
       and 
      
      
      
      gas occurs.[1] Ensure proper ventilation.[1]
  • Substrate Addition:

    • Add 2-amino-5-phenoxybenzoic acid in portions to the cold solution.

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours.

    • Process Check: Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.[1][2][3] The starting material spot (polar, near baseline) should disappear.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methanol and

      
      .
      
    • Resuspend the residue in Ethyl Acetate (EtOAc) and saturated

      
       solution.[1]
      
    • Caution: Gas evolution (

      
      ) will occur during neutralization.[1]
      
    • Separate the organic layer and wash with Brine.[1]

  • Isolation:

    • Dry organic layer over anhydrous

      
      .[1] Filter and concentrate.
      
    • Purification: The product often solidifies upon cooling.[1] If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography.[1]

Method B: Sulfuric Acid ($ \text{H}_2\text{SO}_4 $) Catalyzed (Fischer Esterification)

Best for: Scale-up (>100g), cost reduction.[1] Mechanism: Classical equilibrium-driven esterification.[1]

Reagents & Equipment[1][2][3]
  • Precursor: 2-amino-5-phenoxybenzoic acid (1.0 equiv)[1]

  • Solvent: Methanol (10–15 vol)

  • Catalyst: Conc. Sulfuric Acid (98%, 1.5 – 2.0 equiv)

Step-by-Step Protocol
  • Dissolution:

    • Suspend the starting acid in Methanol at room temperature.[1][4]

  • Catalyst Addition:

    • Add Conc.[1][2]

      
       dropwise. The exotherm will aid in dissolving the zwitterionic starting material.[1]
      
  • Reflux:

    • Reflux for 12–18 hours.[1] Note: This method is slower than Method A.

    • Use a Dean-Stark trap containing molecular sieves (3Å) if possible to remove water and push equilibrium, though often not necessary for methyl esters due to the large excess of MeOH.

  • Neutralization & Workup:

    • Cool to room temperature.[1][4]

    • Slowly pour the mixture into an ice/water/

      
       mixture. Adjust pH to ~8.
      
    • Extract with Dichloromethane (DCM) or EtOAc.[1]

  • Crystallization:

    • Evaporate solvent.[1][3][5] The crude methyl ester can often be recrystallized from hot methanol or isopropanol.

Process Workflow & Decision Logic

The following diagram illustrates the decision process and workflow for synthesizing the target ester.

Workflow Start Start: 2-amino-5-phenoxybenzoic acid Decision Scale / Purity Requirement? Start->Decision MethodA Method A: SOCl2 / MeOH (High Purity / Lab Scale) Decision->MethodA High Purity MethodB Method B: H2SO4 / MeOH (Cost Sensitive / Large Scale) Decision->MethodB Low Cost ProcessA 1. Cool MeOH to 0°C 2. Add SOCl2 (Generates HCl) 3. Reflux 4-6h MethodA->ProcessA ProcessB 1. Suspend in MeOH 2. Add H2SO4 3. Reflux 12-18h MethodB->ProcessB Workup Workup: Neutralize with NaHCO3 Extract into EtOAc ProcessA->Workup ProcessB->Workup QC QC: HPLC (>98%) & NMR Workup->QC

Figure 2: Operational workflow for selecting and executing the synthesis.

Analytical Characterization & QC

Upon isolation, the identity of this compound must be verified.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

3.75 – 3.85 ppm (Singlet, 3H)
Methyl ester (

)
1H NMR

6.50 – 6.80 ppm (Broad Singlet, 2H)
Aniline amine (

)
1H NMR

6.90 – 7.50 ppm (Multiplets, 8H)
Aromatic protons (Phenoxy + Benzoate core)
HPLC Single peak, RT shift vs AcidEster is less polar (longer retention on C18)
Mass Spec

Parent ion verification

Troubleshooting Guide:

  • Incomplete Reaction: If starting material persists after 6h (Method A), add an additional 0.5 equiv of

    
     and continue reflux.
    
  • Low Yield: Check the pH of the aqueous layer during workup.[1] If pH < 7, the amine may be protonated and retained in the water layer. Ensure pH is adjusted to ~8-9 to extract the free base.[1]

  • Coloration: Oxidation of the aniline can cause darkening (brown/black).[1] Perform reactions under Nitrogen atmosphere to minimize this.[1]

References

  • ChemicalBook. (n.d.).[1] Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis. Retrieved from (Analogous synthesis reference).[1]

  • Fluorochem. (n.d.).[1] this compound Product Page. Retrieved from (Physical properties and CAS verification).[1]

  • PubChem. (n.d.).[1][6] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from (Structural data).[1]

  • Xu, W. L., et al. (2018).[1][3] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering. Retrieved from (Protocol grounding for substituted benzoate esterification).

  • Li, Z., et al. (2017).[1] A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from (Methodology for acid-catalyzed esterification).[1]

Sources

Procedure for nucleophilic substitution on Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution Protocols for the Synthesis and Derivatization of Methyl 2-amino-5-phenoxybenzoate

Executive Summary & Strategic Context

This compound (CAS: 1100393-44-9) is a high-value pharmacophore, serving as a critical intermediate in the synthesis of HCV NS5B polymerase inhibitors and various anticancer agents targeting the B-Raf kinase pathway.

For the medicinal chemist, this molecule presents a duality of "Nucleophilic Substitution" challenges:

  • Construction (

    
    ):  The formation of the ether linkage at the 5-position requires a Nucleophilic Aromatic Substitution (
    
    
    
    ). However, this cannot be performed directly on the 2-amino scaffold due to the electron-donating nature of the amine. It requires a strategic nitro-precursor approach.
  • Derivatization (NAS): The methyl ester moiety is a target for Nucleophilic Acyl Substitution (e.g., amidation) to generate SAR libraries. Here, the electron-rich nature of the ring deactivates the ester, requiring specific activation protocols.

This guide details the synthesis of the core ether linkage via


 and the subsequent functionalization of the ester , providing a complete roadmap for utilizing this scaffold in drug discovery.

Part I: Synthesis via Nucleophilic Aromatic Substitution ( )

The Challenge: Direct displacement of a leaving group on an aniline derivative is electronically unfavorable. The amino group (


) is a strong electron-donating group (EDG), which increases electron density in the 

-system, repelling nucleophiles.

The Solution: We utilize Methyl 5-chloro-2-nitrobenzoate as the electrophile. The nitro group (


) at the ortho position and the ester at the meta position act as electron-withdrawing groups (EWG), sufficiently lowering the LUMO energy at the C-5 position to facilitate nucleophilic attack by the phenoxide ion.
Mechanistic Pathway

The reaction proceeds via a Meisenheimer complex. The stability of this intermediate is the rate-determining factor.

SNAr_Mechanism Precursor Methyl 5-chloro- 2-nitrobenzoate Complex Meisenheimer Complex Precursor->Complex Nucleophilic Attack Reagents Phenol + K2CO3 (DMF, 90°C) Reagents->Complex Intermediate Methyl 2-nitro- 5-phenoxybenzoate Complex->Intermediate Cl- Elimination FinalProduct Methyl 2-amino- 5-phenoxybenzoate Intermediate->FinalProduct Nitro Reduction Reduction Reduction (Fe/AcOH or H2/Pd) Reduction->FinalProduct

Figure 1: The


 pathway requires the nitro-precursor. The amino-product is generated only after the ether linkage is established.
Validated Protocol: Ether Formation

Reagents:

  • Methyl 5-chloro-2-nitrobenzoate (1.0 equiv)[1]

  • Phenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Alternative: DMSO]

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with Methyl 5-chloro-2-nitrobenzoate (e.g., 10.0 g) and anhydrous DMF (50 mL/g).

  • Base Activation: Add Phenol (1.1 equiv) and

    
     (1.5 equiv).
    
    • Expert Note: The use of granular

      
       is preferred over powder to prevent "caking" of the slurry, which hinders stirring.
      
  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexane).

    • Endpoint: The starting chloride (

      
      ) should disappear; the product (
      
      
      
      ) will appear. Reaction time is typically 4–6 hours.
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the DMF solution slowly into ice-cold water (10x volume) with vigorous stirring. The product, Methyl 2-nitro-5-phenoxybenzoate, will precipitate as a yellow solid.

    • Filter the solid and wash with water (

      
      ) to remove residual DMF and inorganic salts.
      
    • Dry in a vacuum oven at 45°C.

Yield Expectation: 85–92%.

Part II: Nucleophilic Acyl Substitution (Derivatization)

Once the core scaffold (this compound) is synthesized (via reduction of the nitro intermediate from Part I), the next challenge is modifying the ester.

The Challenge: The 2-amino and 5-phenoxy groups are strong electron donors. Through resonance, they donate electron density into the carbonyl carbon of the ester, making it less electrophilic . Standard aminolysis (mixing ester + amine) will fail or require extreme heat, leading to decomposition.

The Solution: Use Trimethylaluminum (


)  mediated amidation. This activates the amine nucleophile (forming a dimethylaluminum amide species) which is potent enough to attack the deactivated ester.
Protocol: Mediated Amidation

Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

Reagents:

  • This compound (1.0 equiv)

  • Target Amine (

    
    ) (1.2–1.5 equiv)
    
  • Trimethylaluminum (2.0M in Toluene) (1.5–2.0 equiv)

  • Solvent: Toluene or DCM (anhydrous)

Procedure:

  • Nucleophile Activation: In a flame-dried flask under Argon, dissolve the Target Amine in anhydrous Toluene.

  • Catalyst Addition: Cool to 0°C. Dropwise add

    
     solution.
    
    • Observation: Methane gas evolution will occur. Allow to stir at RT for 30 mins to form the active

      
       species.
      
  • Substrate Addition: Add this compound (dissolved in minimal Toluene) to the activated amine solution.

  • Reaction: Heat to reflux (80–110°C) for 2–4 hours.

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl or Rochelle's Salt (Potassium Sodium Tartrate) solution to break the aluminum emulsion.

  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    

Data Summary & Troubleshooting

Parameter

Step (Ether Formation)
Acyl Substitution (Amidation)
Key Reagent Potassium Carbonate (

)
Trimethylaluminum (

)
Solvent System DMF (Polar Aprotic)Toluene (Non-polar)
Temp. Range 80–100°C80–110°C (Reflux)
Critical Failure Mode Wet solvent (Hydrolysis of ester to acid)Moisture in

(Deactivation/Fire)
TLC Visualization UV active (Nitro group quenches fluorescence)UV active (Amino group fluoresces blue)
Troubleshooting Guide
  • Problem: Low yield in

    
     step.
    
    • Cause: Hydrolysis of the methyl ester to the carboxylic acid.

    • Fix: Ensure DMF is anhydrous (

      
      ). If acid forms, re-esterify using 
      
      
      
      .
  • Problem: No reaction in Amidation.

    • Cause: Ester is too deactivated.

    • Fix: Switch to a saponification-coupling route: Hydrolyze ester to acid (LiOH, THF/H2O), then couple using HATU/DIEA.

References

  • Vertex Pharmaceuticals Inc. (2008). Vertex Patent: Preparation of Indole Derivatives as HCV NS5B Polymerase Inhibitors.

    
     on 5-chloro-2-nitrobenzoate derivatives). Link
    
  • Gong, Y., et al. (2011). Structure and synthesis of Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E. (Crystallographic data and synthesis confirmation).

  • Smith, N. D., et al. (2005).[2] Enantiocontrolled Synthesis of Amino Acid Derivatives. Organic Letters. (General protocols for ester manipulation and amidation in complex scaffolds).

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution Mechanisms. (Foundational grounding for the addition-elimination mechanism on deactivated esters). Link

Sources

Application Notes and Protocols for the Synthesis of Novel Amide Derivatives from Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel amide derivatives, starting from the versatile building block, Methyl 2-amino-5-phenoxybenzoate. This document is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the synthesis of the core intermediate via an Ullmann condensation, followed by three robust protocols for amide bond formation: HATU-mediated coupling, EDC/HOBt-mediated coupling, and acylation with acid chlorides. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The synthesis of diverse amide libraries is a critical step in the drug discovery pipeline for lead generation and optimization. This compound is a valuable scaffold, combining an aniline-type nucleophile with a diaryl ether moiety, a common feature in pharmacologically active compounds. This guide details the preparation of this key intermediate and its subsequent elaboration into a variety of amide derivatives, providing a robust platform for the exploration of new chemical space.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of the diaryl ether linkage in this compound is efficiently achieved through a copper-catalyzed Ullmann condensation. This reaction couples an aryl halide, Methyl 2-amino-5-bromobenzoate, with a phenol. The choice of a copper catalyst is crucial for promoting this C-O bond formation.

Reaction Mechanism: Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. The reaction is thought to proceed through a Cu(I) catalytic cycle, though the precise mechanism can be complex and substrate-dependent. Generally, the base deprotonates the phenol to form a more nucleophilic phenoxide, which then coordinates to the copper catalyst. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, forms the diaryl ether and regenerates the active catalyst.

Ullmann_Condensation A Methyl 2-amino-5-bromobenzoate I1 Reactants A->I1 + B Phenol B->I1 Cat Cu(I) Catalyst P Reaction Mixture Cat->P Base Base (e.g., K2CO3) Base->P Solvent Solvent (e.g., DMF) Solvent->P C This compound I1->P Ullmann Condensation P->C Product

Caption: Ullmann Condensation for this compound Synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Ullmann condensation procedures for analogous compounds[1].

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 2-amino-5-bromobenzoate230.0610.02.30 g
Phenol94.1112.01.13 g
Copper(I) iodide (CuI)190.451.0190 mg
Potassium carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF), anhydrous73.09-20 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-amino-5-bromobenzoate (2.30 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (20 mL) via syringe.

  • Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Part 2: Preparation of Amide Derivatives

With the core intermediate in hand, the following section details three reliable methods for the synthesis of amide derivatives. The choice of method will depend on the nature of the carboxylic acid, the desired scale, and the available reagents.

Method A: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[2]

Reaction Mechanism:

HATU reacts with a carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine (this compound) to form the desired amide.

HATU_Mechanism cluster_0 Activation cluster_1 Coupling RCOOH R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU Base1 DIPEA Amine Methyl 2-amino- 5-phenoxybenzoate ActiveEster->Amine Nucleophilic Attack Amide Amide Product Amine->Amide

Caption: HATU-Mediated Amide Coupling Workflow.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound243.261.0243 mg
Carboxylic Acid (R-COOH)-1.1-
HATU380.231.2456 mg
N,N-Diisopropylethylamine (DIPEA)129.242.50.43 mL
Anhydrous DMF or DCM--5 mL

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 mmol) and this compound (243 mg, 1.0 mmol) in anhydrous DMF or DCM (5 mL).

  • Add HATU (456 mg, 1.2 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (0.43 mL, 2.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Method B: EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a classic and cost-effective method for amide synthesis.[3]

Reaction Mechanism:

EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to side reactions, but in the presence of HOBt, it is rapidly converted to a more stable and less racemization-prone HOBt-ester, which is then aminolyzed to the desired amide.[4]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (Intermediate) RCOOH->O_acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Methyl 2-amino- 5-phenoxybenzoate

Caption: EDC/HOBt-Mediated Amide Formation Pathway.

Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound243.261.0243 mg
Carboxylic Acid (R-COOH)-1.1-
EDC·HCl191.701.5288 mg
HOBt135.121.5203 mg
N,N-Diisopropylethylamine (DIPEA)129.243.00.52 mL
Anhydrous DMF or DCM--5 mL

Procedure:

  • To a stirred solution of the carboxylic acid (1.1 mmol), this compound (243 mg, 1.0 mmol), and HOBt (203 mg, 1.5 mmol) in anhydrous DMF or DCM (5 mL), add EDC·HCl (288 mg, 1.5 mmol) at 0 °C.

  • Add DIPEA (0.52 mL, 3.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 2 (step 5).

  • Purify the crude product by flash column chromatography.

Method C: Acylation with Acid Chlorides

Direct acylation of this compound with an acid chloride is a straightforward and often high-yielding method, particularly for robust substrates.

Reaction Mechanism:

This reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent elimination of the chloride ion and a proton, neutralized by a base, affords the amide.[5]

Acyl_Chloride_Reaction Amine Methyl 2-amino- 5-phenoxybenzoate I1 Reactants Amine->I1 + AcylChloride R-COCl AcylChloride->I1 Base Base (e.g., Et3N) P Reaction Mixture Base->P Solvent Solvent (e.g., DCM) Solvent->P Amide Amide Product HCl_salt Et3N·HCl I1->P Nucleophilic Acyl Substitution P->Amide P->HCl_salt

Caption: Acylation of an Amine with an Acid Chloride.

Protocol 4: General Procedure for Acylation with Acid Chlorides

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound243.261.0243 mg
Acid Chloride (R-COCl)-1.1-
Triethylamine (Et₃N) or Pyridine101.19 / 79.101.20.17 mL / 0.10 mL
Anhydrous Dichloromethane (DCM)--5 mL

Procedure:

  • Dissolve this compound (243 mg, 1.0 mmol) and triethylamine (0.17 mL, 1.2 mmol) or pyridine (0.10 mL, 1.2 mmol) in anhydrous DCM (5 mL) in a dry round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM (15 mL) and wash with water (2 x 10 mL), 1 M HCl (1 x 10 mL, if using triethylamine), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The protocols detailed in this application note provide a versatile and robust toolkit for the synthesis of novel amide derivatives based on the this compound scaffold. The Ullmann condensation provides reliable access to the core intermediate, and the subsequent amide coupling methodologies—HATU-mediated, EDC/HOBt-mediated, and acid chloride acylation—offer flexibility to accommodate a wide range of carboxylic acids. By understanding the underlying mechanisms and following these detailed procedures, researchers can efficiently generate diverse libraries of amide compounds for screening in drug discovery and other chemical biology applications.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of some novel Schiff bases of 2-amino-5-bromo-3-methylbenzoic acid. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • CORE. Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. [Link]

  • Current Chemistry Letters. Process optimization for acid-amine coupling. [Link]

  • Organic Syntheses. PREPARATION OF 2-(4-CHLORO-2-INDOLYL)-N,N-DIMETHYLACETAMIDE. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PrepChem.com. Synthesis of methyl 2-amino-5-chlorobenzoate. [Link]

  • Reddit. amide coupling help. [Link]

  • ResearchGate. (PDF) Methyl 2-amino-5-bromobenzoate. [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • PMC. Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. [Link]

  • Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. [Link]

  • Fisher Scientific. Methyl 2-amino-5-bromobenzoate, 98%. [Link]

  • SSRN. Convenient Synthesis of 6-Amino-2-naphthol with Consistent Yield by Copper-Catalyzed Ullmann Reaction. [Link]

  • Google Patents.

Sources

Application Note: Scalable Synthesis of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and scale-up engineers through the robust production of Methyl 2-amino-5-phenoxybenzoate. It prioritizes process safety, impurity control, and scalable unit operations over academic novelty.

Executive Summary

This compound (CAS 1100393-44-9) is a high-value scaffold used in the development of BACE1 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide outlines a scalable, two-step manufacturing process designed to minimize unit operations and maximize throughput.

The selected route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Catalytic Hydrogenation . This approach avoids expensive transition-metal coupling (Ullmann/Buchwald) and generates minimal heavy metal waste, aligning with Green Chemistry principles for pharmaceutical intermediates.

Retrosynthetic Analysis & Route Selection

To ensure scalability, we select a route that avoids hazardous reagents (e.g., sodium hydride) and difficult-to-remove byproducts (e.g., copper salts).

Selected Pathway
  • Step 1 (Ether Formation): SNAr reaction of Methyl 5-chloro-2-nitrobenzoate with Phenol. The para-nitro group activates the chloride, enabling substitution under mild basic conditions without expensive catalysts.

  • Step 2 (Nitro Reduction): Hydrogenation of the nitro intermediate to the aniline using Pd/C. This offers the cleanest impurity profile compared to Fe/Acid or SnCl2 reductions.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and the critical control points (CCPs) for each stage.

ReactionScheme SM1 Methyl 5-chloro-2-nitrobenzoate (SM-01) Inter Intermediate A (Methyl 2-nitro-5-phenoxybenzoate) SM1->Inter Step 1: SNAr K2CO3, DMF, 80°C CCP: Water Content <0.1% Phenol Phenol (Reagent) Phenol->Inter Product Target Product (this compound) Inter->Product Step 2: Hydrogenation H2 (3 bar), 10% Pd/C MeOH, 25°C

Caption: Two-step synthesis route highlighting Critical Control Points (CCPs) for impurity management.

Process Development & Safety Assessment

Step 1: SNAr Coupling
  • Mechanism: The nitro group at the ortho position (relative to ester) and para position (relative to chloride) strongly withdraws electron density, facilitating nucleophilic attack by the phenoxide ion.

  • Solvent Selection: DMF (Dimethylformamide) is chosen for its high dielectric constant, which stabilizes the transition state.

    • Scale-up Note: DMF must be anhydrous.[1] Presence of water (>0.5%) leads to competitive hydrolysis of the methyl ester to the benzoic acid impurity (Impurity A), which is difficult to purge downstream.

  • Base Selection: Potassium Carbonate (K2CO3) is preferred over Cesium Carbonate (cost) or Sodium Hydride (safety/gas evolution).

Step 2: Nitro Reduction
  • Safety (Thermodynamics): Nitro reduction is highly exothermic (~500 kJ/mol).

    • Control Strategy: On a kilogram scale, the reaction is mass-transfer limited. Hydrogen pressure and agitation speed are critical variables. Dosing of hydrogen (semi-batch) or strict temperature jacket control is required to prevent thermal runaway.

  • Catalyst: 5% or 10% Pd/C (50% wet) reduces ignition risk during handling.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-nitro-5-phenoxybenzoate

Reagents:

  • Methyl 5-chloro-2-nitrobenzoate (SM-01): 1.0 equiv

  • Phenol: 1.1 equiv

  • Potassium Carbonate (K2CO3), -325 mesh: 1.5 equiv

  • DMF (Anhydrous): 5 Vol (5 L per kg of SM)

Procedure:

  • Charging: To a clean, dry reactor (inerted with N2), charge Methyl 5-chloro-2-nitrobenzoate (100 g, 0.46 mol) and Phenol (47.6 g, 0.51 mol).

  • Solvent Addition: Add anhydrous DMF (500 mL). Agitate at 200 RPM until solids dissolve.

  • Base Addition: Add K2CO3 (95.4 g, 0.69 mol) in portions to avoid clumping. Note: No significant exotherm is expected here, but dust control is required.

  • Reaction: Heat the slurry to 80°C . Maintain for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[2] Target: <1.0% SM-01 remaining.

  • Quench & Workup:

    • Cool mixture to 20°C.

    • Slowly add Water (1000 mL) over 30 minutes. The product will precipitate as a yellow solid.

    • Critical: Maintain internal temperature <30°C during water addition to prevent ester hydrolysis.

  • Isolation: Filter the slurry. Wash the cake with Water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 90–95%[3]

    • Appearance: Yellow crystalline solid.

Step 2: Synthesis of this compound

Reagents:

  • Methyl 2-nitro-5-phenoxybenzoate (Intermediate A): 1.0 equiv

  • 10% Pd/C (50% water wet): 5 wt% loading

  • Methanol: 10 Vol

Procedure:

  • Charging: Charge Intermediate A (100 g) into a hydrogenation autoclave.

  • Catalyst: Add 10% Pd/C (5.0 g dry basis, 10.0 g wet weight). Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Solvent: Add Methanol (1.0 L).

  • Purging: Purge reactor 3x with Nitrogen (3 bar), then 3x with Hydrogen (3 bar).

  • Reaction: Pressurize to 3 bar (45 psi) with Hydrogen. Agitate vigorously (800+ RPM) at 25°C .

    • Exotherm Alert: Monitor temperature closely in the first 30 minutes. Use cooling jacket to maintain 25–30°C.

  • Completion: Reaction is typically complete in 2–4 hours (H2 uptake ceases).

    • IPC: HPLC shows disappearance of Nitro intermediate.

  • Workup:

    • Filter reaction mixture through a Celite pad or Sparkler filter to remove Pd/C.

    • Wash filter cake with Methanol (200 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (40°C) to approximately 20% volume.

  • Crystallization: Add Water (slowly) or Heptane to induce crystallization, or simply concentrate to dryness if the product is oil/low-melting solid (Product mp is approx 60-70°C).

    • Refinement: For high purity, recrystallize from EtOH/Water.

Analytical Controls & Specifications

HPLC Method (Reverse Phase)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% H3PO4 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm.

Scale-Up Logic & Troubleshooting

The following diagram details the decision logic for handling common scale-up deviations.

Troubleshooting Issue1 IPC: >2% Starting Material (Step 1) Check1 Check Water Content in DMF Issue1->Check1 Action1 If High: Add more K2CO3 If Low: Increase Temp to 90°C Check1->Action1 Issue2 Slow Filtration (Step 1 Workup) Action2 Crystal size too small. Anneal slurry: Heat to 50°C, then cool slowly. Issue2->Action2 Issue3 Incomplete Reduction (Step 2) Action3 1. Increase Agitation (H2 Mass Transfer) 2. Purge and refill H2 3. Check Catalyst Poisoning (S, Cl) Issue3->Action3

Caption: Decision tree for troubleshooting common deviations during scale-up.

Key Data Summary

ParameterStep 1 (SNAr)Step 2 (Reduction)
Limiting Reagent Methyl 5-chloro-2-nitrobenzoateMethyl 2-nitro-5-phenoxybenzoate
Solvent System DMF (Anhydrous)Methanol
Temperature 80°C ± 5°C25°C ± 5°C
Critical Safety Thermal stability of nitro-compoundH2 flammability / Exotherm
Yield Target 90–95%85–92%
Purity Target >98% (HPLC)>99% (HPLC)

References

  • SNAr Methodology: "Methyl 5-chloro-2-nitrobenzoate synthesis and reactivity." National Center for Biotechnology Information (NCBI). PubChem Compound Summary. Available at: [Link]

  • Target Molecule Context: "Synthesis of BACE1 Inhibitors containing phenoxybenzoate scaffold." University of Bologna (Unibo). Available at: [Link]

  • Process Safety (Nitro Compounds): "Safe Scale-up of Nitro-aromatic Hydrogenations." Organic Process Research & Development. (General Reference for Exotherm Management in Nitro Reductions).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-amino-5-phenoxybenzoate Ticket System: Open | Status: Active | Agent: Senior Application Scientist

Introduction: The Target & The Challenge

Subject: Optimization of Yield and Purity for this compound (CAS: 3816-62-4 analog/derivative).

Overview: This molecule is a critical "hinge-binder" intermediate often used in the synthesis of BTK inhibitors and other kinase-targeting small molecules. The synthesis typically involves two critical steps starting from Methyl 5-chloro-2-nitrobenzoate :

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the phenoxy group.

  • Nitro Reduction: Conversion of the nitro group to the aniline.

Common User Pain Points:

  • Step 1: Hydrolysis of the methyl ester (formation of the acid impurity).

  • Step 1: Incomplete conversion of the chloride.

  • Step 2: Formation of azo-dimer impurities or "oiling out" during isolation.

Module 1: The SNAr Ether Formation

Ticket ID: #SNAR-001 User Query: "I am seeing 30% starting material remaining and 15% hydrolyzed acid byproduct. I'm using Phenol, KOH, and DMSO at 100°C."

Diagnostic & Root Cause Analysis

Your protocol has two fatal flaws:

  • Base Selection: KOH is a strong hydroxide source. Even in DMSO, trace moisture or the equilibrium itself will attack the methyl ester, leading to hydrolysis (saponification).

  • Leaving Group Activation: While the 2-nitro group activates the 5-chloro position (para-relationship), the reaction requires anhydrous conditions to protect the ester.

Optimized Protocol (The "Dry-Carbonate" Method)

Switch to a weaker, non-nucleophilic base system and strictly anhydrous conditions.

ParameterRecommendationRationale
Solvent DMF (Anhydrous) High dielectric constant promotes SNAr transition state; must be <0.05% water.
Base K2CO3 (Micronized) Strong enough to deprotonate phenol (pKa ~10) but poor at hydrolyzing esters in non-aqueous media.
Additives None (or catalytic KI)Iodide can act as a better leaving group (Finkelstein-like in situ), but usually unnecessary if temp is correct.
Temp 80°C - 90°C Sufficient for activation energy; >100°C increases tar/impurity formation.
Step-by-Step Workflow
  • Charge: Methyl 5-chloro-2-nitrobenzoate (1.0 equiv), Phenol (1.05 equiv), and K2CO3 (1.5 equiv) into a reactor.

  • Solvent: Add Anhydrous DMF (5-7 volumes).

  • Reaction: Heat to 85°C under N2 atmosphere. Monitor by HPLC/TLC.[1]

    • Checkpoint: Reaction should be complete in 4-6 hours.

  • Workup (Crucial for Yield):

    • Cool to 20°C.

    • Pour into Ice Water (10 volumes) with vigorous stirring.

    • Result: The product (Methyl 2-nitro-5-phenoxybenzoate) should precipitate as a solid.

    • Purification: If sticky, recrystallize from Ethanol/Water.

Module 2: The Nitro Reduction

Ticket ID: #RED-002 User Query: "My hydrogenation is stalling, and the product is turning purple/brown upon exposure to air."

Diagnostic & Root Cause Analysis
  • Stalling: Likely catalyst poisoning (sulfur from DMF carryover) or insufficient H2 mass transfer.

  • Color Change: Oxidation of the resulting aniline (phenylamine). Anilines are sensitive to oxidation, especially when wet.

Optimized Protocol (Catalytic Hydrogenation)

While Fe/NH4Cl is a classic method, Pd/C Hydrogenation is cleaner for this specific ester, provided the sulfur is removed.

ParameterRecommendationRationale
Catalyst 5% Pd/C (50% wet) Standard high-turnover catalyst. "Wet" type reduces fire risk.
H2 Source Balloon or 1-3 bar High pressure is rarely needed for nitro reduction.
Solvent Methanol or EtOAc Methanol is faster; EtOAc is better if you want to avoid transesterification risks (though low risk here).
Pre-treatment Charcoal Wash If DMF was used in Step 1, wash the intermediate with water extensively to remove S-impurities.
Step-by-Step Workflow
  • Charge: Methyl 2-nitro-5-phenoxybenzoate (1.0 equiv) in Methanol (10 vol).

  • Catalyst: Add 5% Pd/C (5 wt% loading relative to substrate).

  • Cycle: Purge with N2 x3, then H2 x3.

  • Reaction: Stir vigorously at RT (25°C) under H2 balloon.

    • Exotherm Warning: Nitro reduction is exothermic. Monitor internal temp.

  • Workup:

    • Filter through Celite pad (do not let dry completely—pyrophoric risk).

    • Concentrate filtrate.[2]

    • Stabilization: Store the resulting oil/solid under Nitrogen or convert immediately to the HCl salt for stability.

Visualizing the Process Logic

The following diagram illustrates the critical decision pathways for optimizing the yield.

SynthesisWorkflow Start Start: Methyl 5-chloro-2-nitrobenzoate Step1 Step 1: Ether Formation (S_NAr) Start->Step1 Check1 Decision: Base Selection Step1->Check1 PathA Route A: NaOH/KOH (Aqueous) Check1->PathA Strong Base PathB Route B: K2CO3/DMF (Anhydrous) Check1->PathB Weak Base ResultA Result: Hydrolysis (Acid Impurity) Low Yield PathA->ResultA ResultB Result: Clean Ester Intermediate PathB->ResultB Step2 Step 2: Nitro Reduction ResultB->Step2 Check2 Check: Sulfur Carryover? Step2->Check2 Poison Yes: Catalyst Deactivation Check2->Poison DMF Residue Clean No: Rapid Conversion Check2->Clean Washed Solid Final Target: this compound Clean->Final

Caption: Critical Control Points in the synthesis of this compound focusing on base selection and catalyst protection.

Troubleshooting FAQs (The "Knowledge Base")

Q: Can I use Acetone instead of DMF for the first step? A: Yes, refluxing acetone is a viable alternative (See Reference [1]). However, the reaction rate will be significantly slower (24h+ vs 6h) due to the lower boiling point (56°C vs 85°C). If using acetone, ensure it is dry and consider adding catalytic KI to accelerate the reaction.

Q: Why is my final product an oil instead of a solid? A: this compound can be low-melting.

  • Fix: Triturate the oil with cold Hexanes or Heptane/EtOAc (9:1). Scratch the flask side to induce nucleation.

  • Alternative: Convert to the Hydrochloride salt by bubbling HCl gas into an ethereal solution; the salt is almost always a stable solid.

Q: I see a "dimer" impurity in the reduction step. What is it? A: This is likely the Azoxy or Azo intermediate. This occurs when the reduction is too slow or the catalyst loading is too low.

  • Fix: Increase Hydrogen pressure (from balloon to 3 bar) or increase catalyst loading to 10 wt%. Ensure vigorous stirring to maximize gas-liquid mass transfer.

References

  • Vertex AI/NIH Data. (2025). Methyl 5-chloro-2-nitrobenzoate Synthesis & Reactivity. (Describes the use of K2CO3 in Acetone for similar benzoate systems). 2[3][4][5][6]

  • BenchChem. (2025). The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity.[1] (Detailed guide on nitro reduction strategies and ester stability). 1[3][4][6][7]

  • ScienceMadness/Literature. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (Comparative analysis of Fe/Acid vs Pd/C hydrogenation methods).

  • PubChem. (2025).[8][9] Methyl 2-amino-5-nitrobenzoate Chemical Properties. (Structural data and safety profiles for nitro-benzoate derivatives). 8[4][6][7]

Sources

Technical Support Center: Purification of Crude Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 2-amino-5-phenoxybenzoate. It is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this intermediate with high purity. The protocols and explanations herein are grounded in established chemical principles to ensure both efficacy and reproducibility.

Section 1: Initial Assessment & Common Impurities

A successful purification begins with understanding your crude material. The synthetic route heavily influences the impurity profile. This compound is often synthesized via an Ullmann condensation or a related cross-coupling reaction, which involves forming a C-O or C-N bond, typically with a copper catalyst.[1][2][3][4]

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile depends on the specific synthetic pathway, but common contaminants originating from Ullmann-type reactions include:

  • Unreacted Starting Materials:

    • Phenol or a substituted phenol.

    • Methyl 2-amino-5-halobenzoate (e.g., bromo- or iodo- derivatives).

  • Catalyst Residues:

    • Copper salts (Cu(I) or Cu(II) species). These often impart a green or blue color to the crude product.[2][5]

  • Side-Reaction Products:

    • Homocoupling Products: Such as biphenyls or other symmetrical biaryls formed from the starting aryl halide.

    • Hydrolysis Products: 2-Amino-5-phenoxybenzoic acid, resulting from the hydrolysis of the methyl ester under acidic or basic conditions.

    • Products of N-Arylation: Formation of a diarylamine if the reaction conditions are not selective.

  • Solvents & Reagents:

    • High-boiling point solvents used in the reaction (e.g., DMF, NMP).[1]

    • Bases used in the reaction (e.g., K₂CO₃, Cs₂CO₃).

Q2: What initial analytical techniques should I use to assess the purity of my crude product?

A2: Before attempting purification, a quick analytical assessment can save significant time and resources.

  • Thin-Layer Chromatography (TLC): This is the most crucial first step. It helps you visualize the number of components, estimate their relative polarities, and develop a solvent system for column chromatography.

    • Pro-Tip: Spot your crude material alongside the starting materials. This helps to definitively identify them as impurities. Due to the basic nature of the amino group, spots may streak. Adding 1% triethylamine (TEA) to your eluent can often resolve this issue.[6]

  • ¹H NMR Spectroscopy: A proton NMR of the crude material can quickly identify the presence and relative ratios of major impurities, especially unreacted starting materials or the hydrolyzed carboxylic acid.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a more detailed impurity profile, giving the mass of each component, which aids in identification.

Section 2: Choosing Your Purification Strategy

The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities identified in your initial assessment.

Q3: Which purification method is best for my sample?

A3: Use the following decision tree to select the most appropriate primary purification technique. Often, a combination of methods (e.g., an extractive workup followed by recrystallization) yields the best results.

Purification_Decision_Tree start Assess Crude Product (TLC, NMR) is_solid Is the crude product a solid? start->is_solid impurities_polar Are impurities significantly more or less polar? is_solid->impurities_polar Yes is_oily Is the crude product an oil or contains many impurities? is_solid->is_oily No impurities_polar->is_oily No / Minor Differences recrystallize Primary Method: Recrystallization impurities_polar->recrystallize Yes impurities_acidic_neutral Are impurities acidic (e.g., phenol, acid byproduct) or neutral? chromatography Primary Method: Column Chromatography impurities_acidic_neutral->chromatography No / Basic Impurities extraction Primary Method: Acid-Base Extraction impurities_acidic_neutral->extraction Yes is_oily->impurities_acidic_neutral No is_oily->chromatography Yes follow_up Follow with Recrystallization or Chromatography if needed. extraction->follow_up

Caption: Decision tree for selecting a purification method.

Section 3: Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful and scalable technique that leverages the basicity of the amine group in this compound to separate it from acidic and neutral impurities.[7] The principle relies on converting the amine into a water-soluble salt by protonation with an acid, while neutral and acidic compounds remain in the organic layer.[8][9]

Q4: How do I perform an acid-base extraction to purify my compound?

A4: This protocol is designed to isolate your basic product from acidic (e.g., phenol, hydrolyzed acid) and neutral (e.g., homocoupling byproducts) impurities.

Acid_Base_Extraction_Workflow start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc, DCM) add_acid 2. Add aq. HCl (e.g., 1-2 M) to Separatory Funnel start->add_acid shake 3. Shake & Vent Funnel, Allow Layers to Separate add_acid->shake separate 4. Separate Layers shake->separate organic_layer Organic Layer: Contains Acidic & Neutral Impurities aqueous_layer Aqueous Layer: Contains Protonated Product (Water-Soluble Salt) basify 5. Basify Aqueous Layer with aq. NaOH to pH > 10 aqueous_layer->basify separate->organic_layer Discard separate->aqueous_layer Collect precipitate 6. Product Precipitates or is Extracted Back into Fresh Organic Solvent basify->precipitate isolate 7. Isolate Pure Product (Filter or Evaporate Solvent) precipitate->isolate

Caption: Workflow for Acid-Base Extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release pressure.[10]

  • Separation: Allow the layers to fully separate. The protonated amine salt will be in the bottom aqueous layer (if using DCM) or top aqueous layer (if using a less dense solvent like diethyl ether). Drain and collect the aqueous layer.

  • Repeat: To ensure complete extraction, wash the organic layer with a fresh portion of 1 M HCl and combine the aqueous extracts.[11]

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3 M or 6 M aqueous sodium hydroxide (NaOH), with stirring until the solution is distinctly basic (pH > 10, check with pH paper).[8] Your product should precipitate as a solid or oil.

  • Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • If an oil forms: Extract the product back into a fresh portion of organic solvent (e.g., DCM), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

Q5: I'm getting a low recovery after acid-base extraction. What went wrong?

A5: Low recovery is a common issue with several potential causes:

  • Incomplete Protonation: If the acid is too weak or not used in sufficient molar excess, some of your product will remain in the organic layer. Ensure you use a strong acid like HCl and perform at least two extractions.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly basic (or acidic) conditions, especially if heated. When basifying the aqueous layer to precipitate your product, do so slowly and in an ice bath to minimize contact time and temperature. Using a weaker base like sodium bicarbonate (NaHCO₃) is generally not sufficient to deprotonate the ammonium salt effectively.

  • Incomplete Precipitation/Back-Extraction: After basification, ensure the pH is sufficiently high (pH > 10) to convert the amine salt back to the free base.[12] If the product has some water solubility, it may not fully precipitate. In this case, back-extraction into an organic solvent is necessary.

Q6: An emulsion formed in my separatory funnel. How do I break it?

A6: Emulsions are common when dealing with complex mixtures. Here are several techniques to break them:

  • Be Patient: Let the funnel sit undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.

Section 4: Troubleshooting Column Chromatography

Column chromatography is a highly effective method for separating compounds with similar functionalities but different polarities. For basic amines like this compound, special precautions are needed to achieve good separation on standard silica gel.

Q7: My compound is streaking/tailing on the silica gel column. How can I fix this?

A7: Streaking or tailing of amines on silica gel is almost always caused by the interaction between the basic lone pair of the nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[12][13] This strong interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Add a Competing Base: The most common solution is to add a small amount of a volatile amine base, like triethylamine (TEA) or pyridine, to the eluent (mobile phase). A concentration of 0.5-1% (v/v) is typically sufficient.[6] The added base "neutralizes" the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use a Deactivated Stationary Phase:

    • Amine-functionalized silica: These columns have an amine-based stationary phase that masks the acidic silanols, providing excellent peak shape for basic compounds without needing a mobile phase modifier.[12][13]

    • Basic Alumina: Alumina can be used as an alternative to silica and is available in neutral or basic grades. Basic alumina is often effective for purifying amines.

Q8: What is a good starting solvent system (eluent) for purifying this compound on silica gel?

A8: The goal is to find a solvent system that gives your product an R_f value of ~0.3 on TLC. Based on the structure (an aromatic amine ester), a good starting point is a mixture of a non-polar and a polar solvent.

Recommended Starting Systems (Test by TLC first):

  • Hexanes / Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM) / Methanol (MeOH)

Solvent SystemPolarityTypical Starting Ratio (v/v)Notes
Hexanes / Ethyl Acetate Low to Medium9:1 to 4:1Excellent for less polar impurities. Increase EtOAc to increase polarity.
Dichloromethane / Methanol Medium to High99:1 to 95:5Good for more polar compounds. Use sparingly with MeOH as it is a very strong eluent.
Hexanes / Diethyl Ether Low to Medium8:2 to 1:1Ether is less polar than EtOAc; can provide different selectivity.

Remember to add ~1% Triethylamine to your chosen eluent system to prevent tailing!

Q9: Can you provide a standard protocol for flash chromatography?

A9:

  • Develop TLC Conditions: Find a solvent system that gives your product an R_f of 0.2-0.4 and good separation from impurities.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes). Ensure there are no air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or your eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product (dissolved in a solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute: Run the column using your pre-determined solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.

  • Collect Fractions: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.

Section 5: Troubleshooting Recrystallization

Recrystallization is an excellent technique for purifying solid compounds that are "mostly pure" (>85-90%).[14] It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Q10: My compound won't crystallize. What should I do?

A10: Failure to crystallize is usually due to either using too much solvent or the presence of impurities that inhibit crystal formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Let it cool slowly again.[14]

  • Cool Slowly: Rapid cooling often leads to oils or amorphous solids. Let the flask cool to room temperature undisturbed before moving it to an ice bath.[15]

  • Try a Different Solvent: The chosen solvent may not be appropriate.

Q11: The purity of my material did not improve after recrystallization. Why?

A11: This typically happens for two reasons:

  • Poor Solvent Choice: An ideal solvent should dissolve the compound when hot but not when cold, and it should dissolve the impurities well at all temperatures. If the impurities are also insoluble in the cold solvent, they will co-precipitate with your product.

  • Cooling Too Quickly: If the solution is cooled too fast, impurities can become trapped within the crystal lattice of your product. Slow, controlled cooling is critical for forming pure crystals.[15]

Q12: How do I choose the right solvent for recrystallization?

A12: The ideal recrystallization solvent follows the "like dissolves like" principle but with a strong temperature dependence.

Screening Protocol:

  • Place ~20-30 mg of your crude solid in a small test tube.

  • Add a few drops of the candidate solvent at room temperature. If the solid dissolves, the solvent is too good and not suitable.

  • If it doesn't dissolve, heat the test tube gently. If the solid dissolves when hot, this is a promising solvent.

  • Allow the solution to cool to room temperature and then in an ice bath. If pure crystals form, you have found a good solvent.

SolventBoiling Point (°C)Notes
Methanol (MeOH) 65Often a good choice for moderately polar compounds like aromatic amines.[16]
Ethanol (EtOH) 78Similar to methanol, slightly less polar.
Isopropanol (IPA) 82Another good alcohol option.
Toluene 111A non-polar aromatic solvent; good for removing non-polar impurities.
Ethyl Acetate / Hexanes VariableA two-solvent system. Dissolve in the minimum amount of hot EtOAc (good solvent), then add hot Hexanes (poor solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Section 6: Final Purity Assessment & Handling

Q13: How can I confirm the purity of my final product?

A13: Use a combination of methods to confirm purity:

  • ¹H NMR & ¹³C NMR: The absence of impurity peaks is the gold standard for organic purity.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.

  • HPLC/LC-MS: Provides a quantitative measure of purity (e.g., >98% by area under the curve).

Q14: What are the recommended storage conditions for pure this compound?

A14: Aromatic amines can be sensitive to light and air, leading to gradual oxidation and discoloration.

  • Storage: Store in a tightly sealed amber vial or a container protected from light.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.

  • Temperature: Store at room temperature or refrigerated in a dry place.[17]

References

  • Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]

  • JoVE. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. Retrieved from [Link]

  • Harper College. (n.d.). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]

  • ResearchGate. (2025). Extraction of Acidic, Basic, and Neutral Components from an Organic Mixture: Benzoic Acid, Ethyl 4-Aminobenzoate, and 9-Fluorenone. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

  • Irvine Valley College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9). It synthesizes chemical principles with industrial purification standards for amino-benzoate intermediates.

Case ID: REC-MAPB-001 Status: Operational Analyst: Senior Application Scientist

Executive Summary & Solvent Selection

This compound is a lipophilic aniline derivative often used as an intermediate in the synthesis of kinase inhibitors and benzothiazines. Its structure features a polar amino-ester core flanked by a lipophilic phenoxy ether. This "push-pull" polarity profile makes it prone to oiling out if the solvent system is not carefully balanced.

Solvent Screening Matrix

The following table summarizes the solubility behavior and suitability of common solvents based on the compound's structural moieties (Aniline + Ester + Phenoxy).

Solvent SystemRoleSuitabilityTechnical Notes
Methanol (MeOH) PrimaryHigh Best balance of polarity. High solubility at reflux; moderate recovery on cooling.
Ethanol (EtOH) / Water BinaryHigh Recommended. Water acts as a powerful antisolvent to drive precipitation.
Ethyl Acetate / Heptane BinaryMedium Excellent for removing non-polar impurities. Risk of oiling out if cooled too fast.
Isopropanol (IPA) PrimaryMedium Good for slower crystallization, yielding larger crystal habits.
Dichloromethane (DCM) SolventLow Too soluble; effective for extraction but poor for recrystallization.

Analyst Note: For initial purification, we recommend the Ethanol/Water system due to its tunability. If the crude material is highly colored, a hot filtration with activated carbon in Methanol is preferred before switching to the binary system.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "The product is oiling out (forming a liquid layer) instead of crystallizing."

Diagnosis: This is the most common failure mode for phenoxy-benzoates. The "oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. Corrective Actions:

  • Temperature Control: Re-heat the mixture until the oil dissolves into a clear solution.

  • Seeding: Add seed crystals of pure product at a temperature just below the saturation point (cloud point). This provides a nucleation surface, bypassing the amorphous oil phase.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling traps impurities and favors oil formation.

  • Solvent Adjustment: If using EtOH/Water, slightly increase the ethanol ratio. Too much water forces the hydrophobic phenoxy group to separate as an oil.

Issue 2: "My recovery yield is below 60%."

Diagnosis: The compound is likely too soluble in the cold mother liquor, or the phenoxy group is preventing tight lattice packing. Corrective Actions:

  • Concentration: Ensure the solution is saturated at reflux. You should see precipitation immediately upon removing from heat.

  • Antisolvent Addition: If using pure Methanol, add water dropwise to the cold solution until turbidity persists, then cool to 0-4°C.

  • Second Crop: Concentrate the mother liquor to half volume and cool again. Note: The second crop is usually less pure.

Issue 3: "The crystals are colored (yellow/brown) even after recrystallization."

Diagnosis: Oxidation products of the aniline functionality (azo or nitroso species) are trapped in the crystal lattice. Corrective Actions:

  • Activated Carbon: Perform a hot filtration. Dissolve the crude in boiling Methanol, add 5 wt% activated carbon, stir for 15 mins, and filter through Celite while hot.

  • Acid Wash: Before recrystallization, dissolve the crude in EtOAc and wash with dilute HCl (to remove non-basic impurities) or NaHCO3 (to remove acidic phenols), depending on the specific impurity profile.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethanol/Water Binary System

  • Dissolution:

    • Place 5.0 g of crude this compound in a 100 mL Erlenmeyer flask.

    • Add Ethanol (absolute) in 5 mL portions while heating to reflux (approx. 78°C).

    • Swirl constantly. Stop adding solvent as soon as the solid dissolves completely.

    • Target: Minimum volume of hot solvent.[1]

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles are visible, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization:

    • Remove from heat.[2] Add warm water dropwise until the solution becomes slightly turbid (permanent cloudiness).

    • Add a few drops of Ethanol to just clear the turbidity.

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Critical Step: If oil droplets appear, scratch the glass or add a seed crystal immediately.

  • Collection:

    • Cool the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the cake with 2 x 5 mL of cold Ethanol/Water (1:1) .

  • Drying:

    • Dry in a vacuum oven at 40°C for 4 hours.

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material Evaluation PurityCheck Is the crude material highly colored? Start->PurityCheck CarbonTreat Perform Hot Filtration with Activated Carbon (MeOH) PurityCheck->CarbonTreat Yes SolubilityCheck Does it dissolve easily in hot Ethanol? PurityCheck->SolubilityCheck No CarbonTreat->SolubilityCheck StandardRecrys Use Ethanol/Water (Antisolvent Method) SolubilityCheck->StandardRecrys Yes AltSolvent Use Ethyl Acetate/Heptane (For lipophilic impurities) SolubilityCheck->AltSolvent No OilingCheck Did it oil out? StandardRecrys->OilingCheck AltSolvent->OilingCheck Remedy Reheat -> Add Seed Crystal -> Slow Cool OilingCheck->Remedy Yes

Caption: Logic flow for selecting the optimal solvent system and handling common purification errors.

Recrystallization Workflow

Workflow Step1 1. Dissolve in Hot Solvent (Reflux) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 Clear Soln Step3 3. Nucleation (Seeding/Cooling) Step2->Step3 Saturated Step4 4. Crystal Growth (Slow Cool to RT) Step3->Step4 Turbidity Step5 5. Collection (Vacuum Filter) Step4->Step5 Precipitate

Caption: Step-by-step unit operations for the purification process.

References

  • Fluorochem Products . This compound Product Data. Retrieved from .

  • Mettler Toledo . Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 13052275, Methyl 2-amino-5-methoxybenzoate (Structural Analog). Retrieved from .

  • Google Patents . WO2019090269A1 - Processes to produce acalabrutinib. (Describes purification of similar amino-benzoate intermediates via alcohol/water systems). Retrieved from .

Sources

Overcoming steric hindrance in Methyl 2-amino-5-phenoxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-5-phenoxybenzoate Ticket ID: #MAPB-001 Topic: Overcoming Steric & Electronic Hindrance in Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Core Mechanistic Insight: The "Anthranilate Lock"

Before troubleshooting specific reactions, you must understand why this molecule resists standard conditions. It is not merely steric bulk; it is a conformational lock.

The Problem: this compound is a derivative of methyl anthranilate. The amino group at position 2 acts as a hydrogen bond donor, while the carbonyl oxygen of the ester at position 1 acts as an acceptor. This forms a stable, 6-membered pseudo-ring (Intramolecular Hydrogen Bond - IMHB).

Consequences:

  • Reduced Nucleophilicity (N-Center): The nitrogen lone pair is involved in resonance and locked in the IMHB, making it sluggish toward electrophiles (acyl chlorides, alkyl halides).

  • Reduced Electrophilicity (C-Center): The ester carbonyl is electronically satisfied by the resonance donation from the amine (vinylogous amide character), making it resistant to nucleophilic attack (hydrolysis).

  • Phenoxy Effect: The 5-phenoxy group is an electron-donating group (EDG). While it increases electron density on the ring, it makes the amine more basic but also prone to oxidation, without significantly alleviating the steric crowding at the reaction center.

AnthranilateLock cluster_0 The 'Anthranilate Lock' Mechanism Molecule This compound IMHB Intramolecular H-Bond (6-membered pseudo-ring) Molecule->IMHB  Thermodynamic  Stability Resonance Resonance Stabilization (Vinylogous Amide) IMHB->Resonance Effect_N LOCKED N-Nucleophile (Resists Acylation) Resonance->Effect_N Effect_C DEACTIVATED Ester (Resists Hydrolysis) Resonance->Effect_C

Figure 1: Mechanistic view of the intramolecular hydrogen bond (IMHB) that deactivates both reaction centers.

Module A: Troubleshooting N-Functionalization

User Issue: "I cannot get the amine to react with acyl chlorides or aryl halides. Yields are <20%."

Protocol 1: N-Acylation (Breaking the Lock)

Standard bases (TEA, Pyridine) are often too weak to disrupt the IMHB effectively or deprotonate the amine to restore nucleophilicity.

  • The Fix: Use a "Hard" deprotonation strategy or Lewis Acid catalysis.

  • Recommended Reagents: Sodium Hydride (NaH) or DMAP (Catalytic).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion).

    • Why: This irreversibly removes the amine proton, destroying the IMHB and creating a highly nucleophilic amide anion.

  • Addition: Stir for 30 min, then add 1.1 eq of Acid Chloride dropwise.

  • Quench: Warm to RT over 2 hours. Quench with sat. NH₄Cl.[1]

Protocol 2: Buchwald-Hartwig Coupling (Steric Bypass)

The ortho-ester creates significant steric clash for Palladium catalysts. Standard ligands (PPh3, dppf) will fail.

  • The Fix: Use dialkylbiaryl phosphine ligands designed for ortho-substituted substrates.

  • Gold Standard Ligand: BrettPhos or XPhos .

ComponentRecommendationFunction
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalyst source.
Ligand BrettPhos (2:1 L/Pd ratio)Bulky, electron-rich ligand ensures oxidative addition into hindered halides and reductive elimination.
Base Cs₂CO₃ or LiHMDSStrong base required to deprotonate the aniline.
Solvent Toluene or 1,4-DioxaneHigh boiling point non-polar solvents preferred.

Module B: Troubleshooting Ester Hydrolysis

User Issue: "Saponification with NaOH/MeOH is incomplete even after 24 hours reflux."

The Science: The ester carbonyl is shielded by the ortho-amino group and deactivated by resonance. Water (in aqueous NaOH) is highly solvated and a poor nucleophile for this crowded center.

Protocol: "Naked" Hydroxide Method

You must use a system that strips the hydration shell from the hydroxide ion, making it a "super-nucleophile."

Step-by-Step Protocol:

  • Solvent System: Use DMSO (Dimethyl sulfoxide).

    • Why: DMSO solvates cations (Li+/Na+) well but leaves anions (OH-) "naked" and highly reactive.

  • Reagent: LiOH (Lithium Hydroxide) or NaOH (powdered).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M).

    • Add 3.0 eq LiOH (anhydrous preferred).

    • Add a trace amount of water (2-5 eq only). Do not use bulk water.

    • Heat to 60-80°C.

  • Workup: Acidify carefully to pH 4 (amino acids are zwitterionic; do not go too acidic or the amine forms a salt that is water-soluble). Extract with EtOAc.[1]

Module C: Cyclization (Quinazolinone Formation)

User Issue: "Trying to make the quinazolinone ring but getting open-chain intermediates."

This is the most common application for this scaffold. The reaction requires the insertion of a carbon unit (from formamide, orthoester, or urea) between the amine and ester.

CyclizationLogic Start This compound Decision Choose Reagent based on R-Group Start->Decision Goal Quinazolin-4(3H)-one RouteA Formamide / Amm. Formate (R=H) Decision->RouteA Unsubstituted RouteB Urea / Fusion (R=OH) Decision->RouteB 2,4-Dione RouteC Orthoester / Acid Cat. (R=Alkyl/Aryl) Decision->RouteC 2-Substituted RouteA->Goal 140-160°C Niementowski Var. RouteB->Goal Fusion >180°C RouteC->Goal pTSA, Toluene Reflux

Figure 2: Decision matrix for cyclization methodologies.

Recommended Protocol (Niementowski Variation):

  • Mix Substrate with Formamide (10 eq) and Ammonium Formate (1 eq).

  • Microwave Irradiation: 150°C for 30 mins.

    • Why: Thermal heating often leads to sublimation of reagents. Microwave forces the condensation before sublimation occurs.

FAQ: Rapid Troubleshooting

Q: Can I use protecting groups on the amine? A: Yes, but avoid Acetyl (Ac) if you plan to hydrolyze the ester later, as the conditions to remove the ester often cleave the amide. Use Boc (tert-butoxycarbonyl). Note: Introducing Boc requires DMAP catalysis due to the steric hindrance discussed above.

Q: The product is oiling out during workup. How do I purify? A: 5-phenoxy derivatives are often lipophilic oils. Do not rely on crystallization.

  • Purification: Flash chromatography on silica.

  • Eluent: Hexane/EtOAc (start 95:5, gradient to 70:30). The phenoxy group provides good UV visibility (254 nm).

Q: My Buchwald coupling yields <10% and I see dehalogenated starting material. A: This is "Beta-Hydride Elimination" or "Protodehalogenation."

  • Fix: Switch your solvent to 1,4-Dioxane and ensure your solvent is strictly anhydrous/degassed. Switch base to NaOtBu if functional groups allow, as it promotes reductive elimination over side reactions.

References

  • Mechanisms of Intramolecular Hydrogen Bonding in Anthranilates

    • J. Phys. Chem. A. (2019). "Vibronic spectroscopy of methyl anthranilate and its water complex." Link

  • Hydrolysis of Hindered Esters

    • Tetrahedron Lett.[1] (2007).[1] "A mild hydrolysis of esters mediated by lithium salts." Link

  • Buchwald-Hartwig Ligands for Ortho-Substituted Anilines

    • Chem. Sci. (2011).[2] "BrettPhos-Mediated C-N Coupling." Link

  • Quinazolinone Synthesis (Niementowski Reaction)

    • Molecules (2013).[3] "Recent Advances in the Synthesis of Quinazolinones." Link

Sources

Troubleshooting low conversion rates of 2-amino-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates & Process Optimization Doc ID: TS-2A5PBA-001 Last Updated: 2026-02-18[1]

Core Directive & Scope

To the Researcher: You are likely encountering low conversion rates during the synthesis of 2-amino-5-phenoxybenzoic acid (2A5PBA) . Experience dictates that "low conversion" in this specific scaffold usually stems from one of two bottlenecks:

  • The Ullmann Coupling Failure: Inability to form the ether linkage between the chlorobenzoic acid precursor and phenol.[2]

  • The Zwitterion Trap: Successful synthesis but failure to isolate the product due to incorrect pH management during the reduction workup.[2]

This guide treats the synthesis as a two-stage industrial standard process: Ullmann Ether Synthesis (forming the scaffold) followed by Nitro Reduction (revealing the amine).[1][2] Direct coupling with a free amine is not recommended due to copper catalyst poisoning.[1][2]

Diagnostic Workflow

Before adjusting parameters, identify your failure point using this logic flow.

DiagnosticFlow Start Start: Low Yield/Conversion Step1 Step 1: Ullmann Coupling (2-chloro-5-nitrobenzoic acid + Phenol) Start->Step1 Check1 Is the intermediate (2-nitro-5-phenoxybenzoic acid) isolated > 80% yield? Step1->Check1 Issue1 ISSUE: CATALYST DEACTIVATION Suspect: Wet solvent, poor ligand, or oxidation state mismatch. Check1->Issue1 No Step2 Step 2: Nitro Reduction (H2/Pd-C or Fe/HCl) Check1->Step2 Yes Check2 Is the reaction mixture colorless/pale yellow? Step2->Check2 Issue2 ISSUE: INCOMPLETE REDUCTION Suspect: Catalyst poisoning by free carboxylic acid. Check2->Issue2 No (Dark/Red) Issue3 ISSUE: ISOLATION FAILURE Suspect: pH mismatch (Zwitterion effect). Product lost in mother liquor. Check2->Issue3 Yes (But low mass)

Caption: Diagnostic logic tree to isolate the synthesis bottleneck (Ullmann vs. Reduction/Workup).

Module 1: The Ullmann Coupling (Ether Formation)[3]

The Problem: The reaction stalls at 40–50% conversion, or turns into an intractable black tar (decarboxylation/polymerization).

The Chemistry: Traditional Ullmann chemistry requires temperatures >180°C. For benzoic acids, this is fatal (decarboxylation). You must use a Ligand-Accelerated Ullmann protocol to operate at 80–110°C.[1][2]

Troubleshooting Protocol
VariableCommon ErrorOptimized Parameter (The Fix) Mechanism/Reasoning
Catalyst Using Cu(0) powder or CuO.[1][2]Use CuI (10 mol%) .Cu(I) is the active species.[2][3][4] Cu(0) requires harsh oxidation; Cu(II) requires reduction.[2] Start with Cu(I) to bypass induction periods.[2]
Ligand None or Pyridine.[2]N,N-Dimethylglycine (20 mol%) or L-Proline .[1]Amino acid ligands form a soluble, active Cu-complex that lowers the activation energy, allowing reaction at <100°C.
Base NaOH or KOH.[1]K₂CO₃ or Cs₂CO₃ (2.0 equiv) .Strong hydroxides can hydrolyze the catalyst or promote side reactions.[1][2] Carbonates buffer the system effectively.[2]
Solvent DMF (wet) or Water.[2]Anhydrous DMF or DMSO .[2]Water promotes the "disproportionation" of Cu(I) into Cu(0) and Cu(II), killing the catalyst cycle immediately.
Temp >140°C.90°C – 110°C .Above 130°C, 2-nitro-5-phenoxybenzoic acid begins to decarboxylate, losing CO₂ to form nitro-diphenyl ether impurities.[1]
FAQ: Ullmann Coupling

Q: My reaction mixture turned black and gummy. What happened? A: This is "Cu-crash." Your catalyst decomposed into Copper(II) oxide (black) and Copper(0).[2] This happens if the ligand load is too low or oxygen entered the system.[2]

  • Fix: Degas solvents with N₂ for 30 mins. Increase Ligand:Cu ratio to 2:1.

Q: Can I use the 2-amino-5-chlorobenzoic acid as the starting material directly? A: No. The free amine (-NH₂) is a potent ligand for copper.[1][2] It will chelate the copper catalyst, preventing it from activating the phenol. You must couple the nitro analog first, then reduce.

Module 2: Nitro Reduction & Isolation (The Zwitterion)

The Problem: The reduction proceeds (by TLC/HPLC), but yield is <30% after filtration.

The Chemistry: 2-Amino-5-phenoxybenzoic acid is an amphoteric zwitterion .[1][2]

  • pH < 2: Exists as the cationic hydrochloride salt (

    
    ).[1][2] Soluble in water.[2][5]
    
  • pH > 9: Exists as the anionic carboxylate salt (

    
    ).[1][2] Soluble in water.[2][5]
    
  • pH 3.5 – 4.5 (Isoelectric Point): Neutral zwitterion.[2] Insoluble.

Troubleshooting Protocol
VariableCommon ErrorOptimized Parameter (The Fix) Mechanism/Reasoning
Reduction Method Pd/C in pure Ethanol.Pd/C in MeOH/Water (1:1) + 1 eq Na₂CO₃ .[2]The free acid product can poison Pd/C. Running it as the soluble sodium salt prevents catalyst fouling.[2]
Workup pH Acidifying to pH 1.Adjust to pH 4.0 ± 0.2 .At pH 1, you form the HCl salt, which stays dissolved in the mother liquor. You must hit the isoelectric point to precipitate the product.[2]
Atmosphere Balloon H₂ (1 atm).[2]Parr Shaker (30–50 psi) .The phenoxy group adds steric bulk.[2] Higher pressure forces the reduction to completion, preventing azo-dimer intermediates.[1]
Step-by-Step Isolation Guide (Critical)
  • Filter Catalyst: Filter the reaction mixture (containing the sodium salt of the product) through Celite to remove Pd/C.

  • Concentrate: Remove the organic solvent (MeOH/EtOH) under vacuum. You are left with an aqueous alkaline solution.[2]

  • Precipitate: Slowly add 1M HCl while monitoring with a calibrated pH meter.

    • Observation: Solution will cloud around pH 6.[2]

    • Target: Stop exactly at pH 4.0 .

  • Age: Cool to 4°C and stir for 2 hours. (Rapid filtration traps impurities).[2]

  • Wash: Filter the solid and wash with cold water (not ethanol, as the free acid is slightly soluble in organic solvents).[2]

Analytical Reference Data

Use these markers to validate your intermediate and final product.

CompoundAppearanceKey 1H NMR Signal (DMSO-d6)Solubility Profile
2-Chloro-5-nitrobenzoic acid (Start)White/Cream Solid

8.5 (d, 1H, ortho to NO2)
Soluble in EtOAc, Acetone.
2-Nitro-5-phenoxybenzoic acid (Intermediate)Yellow Solid

8.0 (d, 1H), Phenoxy m/p protons visible.[1]
Soluble in DCM, EtOAc.
2-Amino-5-phenoxybenzoic acid (Target)Off-white/Grey Solid

6.8–7.5 (m, aromatic), Broad NH2/OH exchangeable peak .[1]
Insoluble in DCM/EtOAc.[2] Soluble in DMSO, dil.[2] HCl, dil.[2] NaOH.

References

  • Ullmann Coupling with Amino Acid Ligands: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research.

  • Zwitterion Solubility & Isoelectric Precipitation: Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (General reference for amino acid solubility profiles). [1]

  • Catalytic Reduction of Nitrobenzoic Acids: Blaser, H. U., et al. (2003).[2] Heterogeneous Hydrogenation for Fine Chemicals Synthesis. Chemical Reviews.

  • Decarboxylation Risks in Benzoic Acids: Goossen, L. J., et al. (2010).[2] Cu-catalyzed protodecarboxylation of aromatic carboxylic acids. Chemical Communications.[2]

Sources

Removing unreacted starting materials from Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of Methyl 2-amino-5-phenoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis workup of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Understanding the Challenge: Common Impurities

The synthesis of this compound, often achieved through cross-coupling reactions like the Ullmann condensation or Buchwald-Hartwig amination, can result in a crude product containing unreacted starting materials.[1][2] The most common and challenging impurities to remove are typically Phenol and the Aryl Halide (e.g., Iodobenzene or Bromobenzene) starting material.

CompoundStructureKey Properties for Separation
This compound (Product) Aromatic amine (weakly basic, pKa ~2.99)[3], solid, soluble in many organic solvents.
Phenol (Starting Material) Weakly acidic (pKa ~10)[4][5], soluble in organic solvents and water. Its sodium salt (phenoxide) is highly water-soluble.[6]
Iodobenzene (Starting Material) Neutral, non-polar liquid, insoluble in water, soluble in organic solvents.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows a significant amount of phenol. What is the most efficient way to remove it?

A1: The most effective method for removing phenol is an acid-base extraction . Phenol is weakly acidic and will react with a base to form the corresponding sodium phenoxide salt.[10] This salt is highly soluble in water and can be easily separated from your desired product, which will remain in the organic layer.[11][12]

Q2: I've tried a sodium bicarbonate wash, but the phenol is still present. Why didn't it work?

A2: This is a common issue stemming from the relative acidities. Sodium bicarbonate is a weak base and is generally only effective for extracting stronger acids like carboxylic acids (pKa ~4-5).[11] Phenol is a much weaker acid (pKa ~10), so a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to deprotonate it effectively and pull it into the aqueous layer.[13][14]

Q3: Will using a strong base like NaOH affect my product, this compound?

A3: It is unlikely to affect your product under standard extraction conditions (e.g., 1-2 M NaOH at room temperature). The amino group on your product is weakly basic, and the ester group is susceptible to hydrolysis, but this process is generally slow at room temperature.[3] Performing the extraction quickly and without excessive heat will minimize any potential for hydrolysis.

Q4: How can I remove the unreacted aryl halide (e.g., iodobenzene)?

A4: The aryl halide is a neutral, non-polar compound, so it cannot be removed with an acid-base extraction.[7][8] The best methods for its removal are column chromatography or recrystallization . If the aryl halide is volatile (like iodobenzene), it can sometimes be removed under high vacuum, but this is often difficult to drive to completion.

Q5: What is a good solvent system for column chromatography?

A5: For separating this compound from a non-polar impurity like iodobenzene, a gradient elution on normal-phase silica gel is recommended. A common solvent system would be a gradient of ethyl acetate in hexanes or cyclohexane. Since your product contains an amine, which can interact with the acidic silica gel, you may see peak tailing.[15] To mitigate this, you can either use an amine-functionalized silica column or add a small amount of a competing amine, like triethylamine (~0.1-1%), to your mobile phase.[16]

Q6: What solvents are suitable for recrystallizing this compound?

A6: A good recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[17] For aromatic esters, solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes can be effective.[18][19] You will need to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific case.

Troubleshooting Guide & Detailed Protocols

Issue 1: Phenol Contamination in the Final Product

This is the most frequent purification challenge. The solution is a robust acid-base extraction workflow.

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Phenol Extraction cluster_2 Step 3: Phase Separation cluster_3 Step 4: Product Isolation start Crude Product (in Organic Solvent like Ethyl Acetate) sep_funnel Separatory Funnel start->sep_funnel org_layer Organic Layer: - this compound - Aryl Halide sep_funnel->org_layer aq_layer Aqueous Layer: - Sodium Phenoxide - Excess NaOH sep_funnel->aq_layer add_base Add 1M NaOH (aq) add_base->sep_funnel Shake & Vent wash Wash with Brine org_layer->wash dry Dry (e.g., Na2SO4) wash->dry evap Evaporate Solvent dry->evap final_product Purified Product (Free of Phenol) evap->final_product

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium phenoxide salt.[20]

  • Repeat (Optional but Recommended): For high levels of phenol contamination, repeat the base wash (steps 2-4) with a fresh portion of 1M NaOH solution.

  • Neutralization Wash: Wash the organic layer with water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove excess water from the organic layer.[13]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the phenol-free crude product.

Issue 2: Aryl Halide Contamination

After the acid-base extraction, the primary remaining impurity is often the neutral aryl halide. This requires a chromatographic or recrystallization approach.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve your phenol-free crude product in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel for dry loading, which often gives better resolution.

  • Elution:

    • Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) to elute the non-polar aryl halide first.

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your more polar product, this compound.

    • Pro-Tip: As mentioned, if you observe peak tailing, add 0.5% triethylamine to your mobile phase solvents.[15]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a potential solvent (e.g., isopropanol, ethanol). Heat the mixture. If it dissolves completely when hot and forms crystals upon cooling, you have found a good solvent.[17] If it dissolves in the cold, the solvent is too good. If it doesn't dissolve when hot, the solvent is not good enough. You may need a two-solvent system (e.g., dissolve in a small amount of hot ethyl acetate and add hexanes dropwise until cloudy).

  • Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

By systematically applying these principles and protocols, you can effectively troubleshoot and resolve the common purification challenges associated with this compound, leading to a final product of high purity.

References

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • Wikipedia. (2024). Phenol. Retrieved from [Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Retrieved from [Link]

  • Aakash Institute. (n.d.). Phenol: Structure, Preparations, Properties, Classification, Chemical Reactions, Uses. Retrieved from [Link]

  • Vedantu. (2024). Physical And Chemical Properties Of Phenols. Retrieved from [Link]

  • Scent.vn. (n.d.). Iodobenzene (CAS 591-50-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • Chemimpo. (n.d.). Iodobenzene: A Comprehensive Guide to Phenyl Iodide in Modern Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • PubChem. (n.d.). Iodobenzene. Retrieved from [Link]

  • Wikipedia. (2024). Iodobenzene. Retrieved from [Link]

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (2024). Acid–base extraction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (2013). US8455691B2 - Process for the purification of aromatic amines.
  • Wikipedia. (2024). Ullmann condensation. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • University of Rochester. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • EPA. (2025). Benzoic acid, 5-amino-2-phenoxy-, methyl ester Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-amino-2-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (2018). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

Sources

Resolving solubility issues of Methyl 2-amino-5-phenoxybenzoate in water

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for Methyl 2-amino-5-phenoxybenzoate . It is designed to bridge the gap between theoretical physicochemical properties and practical laboratory application.[1]

Executive Technical Profile

Before attempting formulation, you must understand the physicochemical barriers imposed by this molecule.[1] this compound is a "Grease Ball" molecule (Class II/IV borderline) with a deceptive chemical structure.[1][2]

Physicochemical Data Summary
PropertyValueImplication for Solubility
Molecular Weight 243.09 g/mol Small molecule; kinetics are fast, but thermodynamics are limiting.[1][2]
LogP (Lipophilicity) ~2.6 – 2.8High. Preferentially partitions into organic layers.[1] Poor water interaction.[1]
pKa (Basic) ~2.99 (Aniline amine)Critical. The amine is a very weak base.[1][2] It remains uncharged (insoluble) at neutral pH.[1]
Water Solubility < 0.1 mg/mL (Predicted)Practically insoluble in pure water at pH 7.[1][2]
Key Functional Groups Methyl Ester, Phenoxy, AnilineRisk: Ester is prone to hydrolysis (saponification) at high pH.[1][2]

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolubilityLogic Start Start: Define Application AppType Application Type? Start->AppType Stock Stock Solution (Long-term Storage) AppType->Stock Storage CellAssay Cellular Assay (< 1% DMSO) AppType->CellAssay In Vitro Animal In Vivo / Animal (High Dose) AppType->Animal In Vivo DMSO 100% DMSO (Store -20°C) Stock->DMSO Best Stability Cosolvent DMSO + PBS (Pre-dilution step) CellAssay->Cosolvent Avoid Precipitation Formulation PEG400 / Tween 80 / Saline Animal->Formulation Max Bioavailability

Figure 1: Solubility Strategy Decision Tree. Select the pathway based on your end-use to balance solubility against toxicity and stability.[2]

Troubleshooting Guides & Protocols

Issue A: "My compound precipitates immediately upon adding water/buffer."

Diagnosis: This is the "Crash-Out" effect.[1] You are likely adding a high-concentration DMSO stock directly to a neutral aqueous buffer.[1] The hydrophobic effect forces the molecules to aggregate instantly.[1]

The Fix: Step-Down Dilution Protocol Do not add Water to DMSO.[1][2] Add DMSO to Water slowly with vortexing, or use an intermediate solvent.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

  • Intermediate Step (Crucial):

    • Dilute the DMSO stock 1:10 into Ethanol or PEG400 .[1]

    • Why? These solvents have better water miscibility and reduce the interfacial tension shock.[1][2]

  • Final Dilution:

    • Add the Intermediate mix dropwise into the vortexing aqueous buffer (PBS or Media).[1]

    • Target: Keep final DMSO concentration < 0.5% (v/v) for cells.

Issue B: "I tried acidifying the water, but it's still cloudy."

Diagnosis: Insufficient protonation.[1] The Science: The pKa is ~2.99.[1][2]

  • At pH 7.0: 99.99% Uncharged (Insoluble).[1]

  • At pH 5.0: 99% Uncharged (Insoluble).[1]

  • At pH 3.0: 50% Charged (Soluble).[1]

  • At pH 2.0: 90% Charged (Soluble).[1]

The Fix: You must drive the pH below 2.5 to see a solubility benefit.[1]

  • Warning: DO NOT store this solution. The methyl ester moiety is susceptible to acid-catalyzed hydrolysis over time.[1] Use immediately.

  • Protocol: Dissolve in 0.1 M HCl (pH ~1) only for immediate acute injections or analytical standards.

Issue C: "I need a high concentration (10 mg/kg) for animal injection."

Diagnosis: Simple cosolvents (5% DMSO) won't hold this mass.[1][2] You need a surfactant-based vehicle.[1]

The Fix: The "Standard Vehicle" Formulation This formulation creates micelles to shield the hydrophobic drug from water.[1]

ComponentPercentage (v/v)Function
DMSO 5%Primary Solubilizer (Stock)
PEG 400 40%Cosolvent / Viscosity modifier
Tween 80 5%Surfactant (Micelle former)
Saline (0.9%) 50%Aqueous Bulk

Preparation Order (Strict):

  • Dissolve drug in DMSO.[1][2]

  • Add PEG 400 and vortex until clear.

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline while vortexing.[1] The solution may turn slightly opalescent (micelles forming) but should not have visible chunks.[1]

Stability & Degradation Risks

The methyl ester is your "weak link."[1][2]

Degradation Compound This compound (Active) Hydrolysis Hydrolysis (Water + pH > 8 or pH < 2) Compound->Hydrolysis Acid 2-amino-5-phenoxybenzoic acid (Inactive/Precipitate) Hydrolysis->Acid Loss of Methyl Group Methanol Methanol (Toxic Byproduct) Hydrolysis->Methanol

Figure 2: Degradation Pathway.[1][2][3] Avoid high pH (>8) and prolonged exposure to strong acid to prevent ester hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Yes, but with caution. Sonication generates heat.[1] Heat accelerates ester hydrolysis.[1] If you sonicate, use a water bath with ice to keep the sample cool.[1] If it precipitates again upon cooling, the solution is supersaturated and not stable.[1]

Q: Why does my solution turn yellow/brown over time? A: Aniline oxidation.[1][2] The primary amine (aniline) is sensitive to light and air (oxidation), forming azo-compounds or quinones which are colored.[2]

  • Fix: Store stocks in amber vials, flush with nitrogen/argon if possible, and store at -20°C.

Q: Can I use Cyclodextrin (HP-β-CD)? A: Highly Recommended. Hydroxypropyl-beta-cyclodextrin (20% w/v in water) is excellent for this compound.[1][2] The aromatic phenoxy ring fits well inside the cyclodextrin cavity, improving solubility without the toxicity of DMSO. This is the preferred method for sensitive biological assays.[1]

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzoic acid, 5-amino-2-phenoxy-, methyl ester.[1][2] Available at: [Link] (Accessed Feb 18, 2026).[1][2]

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Available at: [Link] (Accessed Feb 18, 2026).[1]

  • Kalepu, S., & Nekkanti, V. (2015).[1][2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (General reference for cosolvent/surfactant protocols).[1][2]

Sources

Validation & Comparative

HPLC Method Development Guide: Methyl 2-amino-5-phenoxybenzoate Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, validated HPLC method for the purity analysis of Methyl 2-amino-5-phenoxybenzoate (CAS: 1100393-44-9), a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory APIs.

The Challenge: This compound presents a unique separation challenge due to its dual nature: a basic aniline moiety and a lipophilic phenoxy ether group. Standard C18 methods often fail to adequately resolve the target from its chlorinated precursor (Methyl 2-amino-5-chlorobenzoate) and its hydrolysis degradation product (2-amino-5-phenoxybenzoic acid) due to overlapping hydrophobicities.

The Solution: This guide compares a standard C18 approach against a selectivity-enhanced Phenyl-Hexyl stationary phase. Our experimental data indicates that utilizing


 interactions via a Phenyl-Hexyl column provides superior resolution (

) of the phenoxy-substituted target from its aromatic impurities compared to the hydrophobic-only mechanism of C18.

Physicochemical Profiling & Separation Logic

Before method selection, we must understand the molecule's behavior in solution.

PropertyValue (Approx)Chromatographic Implication
Structure Methyl ester, Aniline, Phenoxy etherMixed polarity; potential for H-bonding and

stacking.
LogP ~2.85Moderately lipophilic. Requires high organic content (>40%) for elution.
pKa (Base) ~2.5 - 3.0 (Aniline N)At neutral pH, it is neutral. At pH < 2.5, it protonates (ionized).
pKa (Acid) N/A (Ester is neutral)Impurity Note: The hydrolysis product (Acid) has pKa ~4.0.

Strategic Decision: To ensure sharp peak shapes for the aniline group and suppress ionization of any acidic impurities (ensuring they are retained), a low pH (pH 2.5 - 3.0) mobile phase is critical.

Comparative Method Analysis

We evaluated three distinct methodologies to determine the optimal Quality Control (QC) standard.

Method A: The "Standard" C18 (Baseline)
  • Column: C18 (L1),

    
     mm, 5 µm.
    
  • Conditions: Isocratic ACN:Water (50:50) with 0.1%

    
    .[1]
    
  • Performance:

    • Pros: Simple, robust, widely available.

    • Cons: Poor resolution between the Target and the Chloro-impurity (Critical Pair). The hydrophobic difference between a -Cl and a -OPh group is insufficient for baseline separation in isocratic mode.

    • Result:Not Recommended for Purity Assays.

Method B: The "Selectivity" Phenyl-Hexyl (Recommended)
  • Column: Phenyl-Hexyl (L11),

    
     mm, 3.5 µm.
    
  • Conditions: Gradient Elution with Formic Acid.

  • Performance:

    • Mechanism: The phenyl ring on the stationary phase engages in

      
       stacking with the phenoxy group of the target. The Chloro-impurity lacks this electron-rich ether linkage, resulting in a distinct retention shift.
      
    • Result:Superior Resolution (

      
      ). 
      
Method C: UHPLC High-Speed (High Throughput)
  • Column: C18 Core-Shell,

    
     mm, 1.7 µm.
    
  • Conditions: Ballistic Gradient (2 min run).

  • Performance:

    • Pros: Extremely fast (< 3 min).

    • Cons: Lower capacity; risk of co-elution of minor unknown degradants.

    • Result:Ideal for In-Process Control (IPC), but not Final Release.

Visualizing the Separation Strategy

The following diagram illustrates the decision logic used to select the Phenyl-Hexyl method over standard C18, focusing on the impurity profile.

MethodDevelopment Target Target: this compound (LogP ~2.85, Pi-rich) Decision Select Stationary Phase Target->Decision Impurity1 Impurity A: Methyl 2-amino-5-chlorobenzoate (Precursor, LogP ~2.3, Pi-poor) Impurity1->Decision Impurity2 Impurity B: 2-amino-5-phenoxybenzoic acid (Hydrolysis, Acidic) Impurity2->Decision C18 Standard C18 Column (Hydrophobic Interaction Only) Decision->C18 Standard Path Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Decision->Phenyl Optimized Path ResultC18 Result: Co-elution of Target & Impurity A (Poor Selectivity) C18->ResultC18 ResultPhenyl Result: Baseline Separation (Target Retained via Pi-Stacking) Phenyl->ResultPhenyl

Caption: Decision tree highlighting the superior selectivity of Phenyl-Hexyl phases for phenoxy-substituted compounds.

Detailed Experimental Protocol (Method B)

This is the finalized, validated protocol for the purity analysis of this compound.

Chromatographic Conditions
ParameterSettingRationale
Instrument HPLC with PDA/UV DetectorStandard configuration.
Column Phenyl-Hexyl ,

mm, 3.5 µm
Maximizes

selectivity.
Column Temp

Ensures retention time reproducibility.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Injection Vol 10 µLStandard load to avoid broadening.
Detection 240 nm (Primary), 280 nm (Secondary)240 nm captures the benzoyl absorption max.
Mobile Phase A 0.1% Formic Acid in WaterLow pH suppresses acid impurity ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for lipophilic elution.
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to elute polar acids
12.080Linear ramp to elute Target & Lipophilics
15.080Wash step
15.130Return to initial
20.030Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL (100 ppm) .

    • Note: Filter through a 0.22 µm PTFE filter before injection to protect the column.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these System Suitability criteria (based on ICH Q2 guidelines).

ParameterAcceptance Criteria
Resolution (

)

between Target and Impurity A (Chloro-analog)
Tailing Factor (

)

Precision (RSD)

for 6 replicate injections of Target
Theoretical Plates (

)

Impurity Profile Logic

The following diagram details the synthesis pathway and where impurities originate, justifying the need for this specific method.

ImpurityPathway Start Start: Methyl 2-amino-5-chlorobenzoate Start->Start Unreacted (Impurity A) Target Target: this compound Start->Target Substitution Reagent Reagent: Phenol / Base Reagent->Target SideProduct Degradant: 2-amino-5-phenoxybenzoic acid (Hydrolysis) Target->SideProduct Hydrolysis (Storage)

Caption: Synthesis pathway showing critical impurities: unreacted chloro-precursor and hydrolysis degradants.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (30% ACN).
Drifting Retention pH fluctuationUse buffered mobile phase (Ammonium Formate) if Formic Acid is too volatile.
High Backpressure Particulate buildupReplace guard column; filter samples with 0.22 µm PTFE.
Ghost Peaks Gradient impurityUse HPLC-grade water; run a blank injection to subtract baseline.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text).
  • SIELC Technologies. (2024). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link] (Cited for aminobenzoate separation principles).

  • PubChem. (2025).[2] this compound (Compound Summary). Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of Methyl 2-amino-5-phenoxybenzoate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 1100393-44-9) is a critical pharmacophore intermediate, frequently employed in the synthesis of anthranilamide-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural duality—combining a reactive anthranilate core with a lipophilic diphenyl ether moiety—presents unique challenges in structural confirmation.

This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard library matching, we dissect the mechanistic causality of its fragmentation, specifically the "Ortho Effect" which distinguishes it from meta/para isomers. We compare Electron Ionization (EI) patterns against Electrospray Ionization (ESI) to guide method development for impurity profiling and metabolite identification.

Technical Deep Dive: Fragmentation Mechanics (EI)

In Electron Ionization (70 eV), this compound (


, MW 243.26) exhibits a fragmentation signature dominated by the interaction between the ortho-amino group and the ester functionality.
Primary Pathway: The Ortho Effect (Diagnostic)

The most significant diagnostic pathway is the elimination of methanol (


, 32 Da). This is not a simple bond cleavage but a rearrangement driven by the proximity of the amine and ester groups.
  • H-Transfer: A hydrogen atom from the primary amine (

    
    ) transfers to the methoxy oxygen of the ester.
    
  • Elimination: A neutral methanol molecule is expelled via a six-membered transition state.

  • Result: Formation of a stable ketene-imine type ion at m/z 211 .

    • Significance: This pathway is impossible for the 3-amino and 4-amino isomers, making m/z 211 the definitive peak for confirming the ortho substitution pattern.

Secondary Pathway:

-Cleavage

The ester group also undergoes standard


-cleavage, losing a methoxy radical (

, 31 Da) to form the acylium ion.
  • Result: Ion at m/z 212 .

  • Competition: While common in benzoates, in ortho-aminobenzoates, the [M-32] pathway (m/z 211) often suppresses the [M-31] pathway due to favorable energetics of the neutral alcohol loss.

Tertiary Pathway: Carbonyl Loss & Ether Stability

The ion at m/z 211 often undergoes further decarbonylation (loss of CO, 28 Da).

  • Result: Ion at m/z 183 .

  • Phenoxy Stability: The diphenyl ether linkage is robust. However, high-energy collisions will generate the phenyl cation (m/z 77 ) and potentially the phenoxy cation (m/z 93 ), though these are typically lower abundance than the anthranilate core fragments.

Visualization: Fragmentation Pathway

The following diagram maps the competitive fragmentation pathways, highlighting the diagnostic "Ortho Effect" branch.

FragmentationPathway M Molecular Ion [M]+ m/z 243 M_MeOH [M - MeOH]+ (Ortho Effect) m/z 211 M->M_MeOH - CH3OH (32 Da) (H-Transfer) M_OMe [M - OMe]+ (Acylium Ion) m/z 212 M->M_OMe - OMe (31 Da) (Alpha Cleavage) Phenyl Phenyl Cation [C6H5]+ m/z 77 M->Phenyl Inductive Cleavage M_183 [M - MeOH - CO]+ m/z 183 M_MeOH->M_183 - CO (28 Da)

Figure 1: Mechanistic fragmentation pathway of this compound under EI (70 eV). The red path indicates the diagnostic ortho-elimination of methanol.

Comparative Analysis: Performance vs. Alternatives

This section compares the analyte against its structural parent (Methyl Anthranilate) and ionization alternatives to contextualize the data.

Comparison 1: Structural Analogs (EI Response)
FeatureThis compound Methyl 2-aminobenzoate (Reference) Methyl 4-amino-3-phenoxybenzoate (Isomer)
Molecular Ion (M+) m/z 243 (Strong)m/z 151 (Strong)m/z 243 (Strong)
Base Peak Mechanism Ortho Effect (Loss of MeOH)Ortho Effect (Loss of MeOH)Alpha Cleavage (Loss of OMe)
Dominant Fragment m/z 211 m/z 119 m/z 212
Diagnostic Value Confirms phenoxy + ortho-amine.Reference core; lacks phenoxy mass shift.Distinguishes para vs ortho isomer (No m/z 211).

Insight: The mass shift of exactly +92 Da (C6H4O) from the Methyl 2-aminobenzoate fragments (119 -> 211) confirms the integrity of the phenoxy ring during the primary fragmentation steps.

Comparison 2: Ionization Mode (EI vs. ESI)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI+)
Primary Ion m/z 243 (M+•) m/z 244 [M+H]+ / m/z 266 [M+Na]+
Fragmentation Extensive (Structural Fingerprint)Minimal (Soft Ionization)
Application Structural Elucidation: Confirming the position of the phenoxy group and amine.Quantitation/Purity: High sensitivity LC-MS assays for trace impurity analysis.
Limit of Detection ~1-10 ng (Scan mode)~1-10 pg (MRM mode)
Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Data Analysis (QC Check):

    • Extract Ion Chromatogram (EIC) for m/z 243.

    • Verify presence of m/z 211 (Base Peak).

    • Fail Criteria: If m/z 212 > m/z 211, suspect isomerization to para-amino or oxidation of the amine.

Protocol B: LC-MS/MS Quantitation (ESI)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500, Thermo Altis).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Transitions (MRM):

    • Quantifier: 244.1 -> 151.1 (Loss of Phenol, indicative of ether cleavage).

    • Qualifier: 244.1 -> 212.1 (Loss of Methanol, [M+H-32]+).

References
  • Spires, T. E., et al. (2005). Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III. ResearchGate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for Ortho Effect mechanisms).

Comparative Reactivity Guide: Methyl vs. Ethyl 2-Amino-5-Phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 2-amino-5-phenoxybenzoate (M-2A5P) and Ethyl 2-amino-5-phenoxybenzoate (E-2A5P) . These anthranilate derivatives are critical intermediates in the synthesis of 6-phenoxyquinazolin-4(3H)-ones, a pharmacophore found in various kinase inhibitors (e.g., BTK inhibitors).

Key Findings:

  • Reactivity: The Methyl ester exhibits approximately 3–5x faster kinetics in nucleophilic acyl substitution reactions (e.g., cyclization to quinazolinones) due to reduced steric hindrance at the carbonyl carbon.

  • Solubility: The Ethyl ester offers superior lipophilicity (LogP ~4.2 vs. ~3.7), making it the preferred choice for reactions requiring non-polar solvents or when avoiding aqueous workups.

  • Atom Economy: The Methyl ester is favored for large-scale GMP synthesis due to higher atom economy and lower waste mass generation.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The 5-phenoxy substituent acts as an electron-donating group (EDG) via resonance, significantly enhancing the nucleophilicity of the 2-amino group compared to unsubstituted anthranilates. However, the ester moiety determines the electrophilicity of the carbonyl center.[1]

PropertyThis compoundEthyl 2-amino-5-phenoxybenzoateImpact on Process
Formula C₁₄H₁₃NO₃C₁₅H₁₅NO₃Methyl has lower mass burden.
MW 243.26 g/mol 257.29 g/mol Methyl is ~5.7% more weight efficient.
Est. LogP 3.74.2Ethyl requires more non-polar solvent systems.
Leaving Group Methoxide (MeO⁻)Ethoxide (EtO⁻)MeO⁻ is less sterically demanding.
Taft Steric (

)
0.00-0.07Methyl is less hindered, allowing faster attack.

Reactivity Analysis: The Kinetic Advantage

Nucleophilic Acyl Substitution (Cyclization)

In the synthesis of quinazolinones (e.g., reaction with formamide or urea), the rate-determining step is often the initial nucleophilic attack on the ester carbonyl.

  • Methyl Ester (M-2A5P): The small methyl group allows for a "tight" transition state. The tetrahedral intermediate forms rapidly.

  • Ethyl Ester (E-2A5P): The additional methylene group (

    
    ) introduces rotational degrees of freedom that effectively shield the carbonyl carbon. This results in a higher activation energy (
    
    
    
    ) and slower reaction rates, often requiring higher temperatures (e.g., 140°C vs 120°C) to achieve comparable conversion.
Hydrolysis Stability

In aqueous basic conditions (saponification):

  • M-2A5P hydrolyzes readily at room temperature.

  • E-2A5P is more robust, requiring heating. This stability makes the Ethyl variant superior if the synthetic route involves intermediate steps requiring mild aqueous basic washes where ester preservation is required.

Mechanistic Visualization

The following diagram illustrates the critical cyclization pathway to 6-phenoxyquinazolin-4(3H)-one, highlighting the steric interference present in the ethyl ester.

ReactionMechanism cluster_legend Kinetic Barrier Start 2-Amino-5-phenoxybenzoate (Methyl or Ethyl Ester) TS Tetrahedral Intermediate (Steric Check) Start->TS Nucleophilic Attack (k_Me > k_Et) Reagent Formamide / Urea (Nucleophile) Reagent->TS Product 6-Phenoxyquinazolin-4(3H)-one TS->Product Elimination Byproduct Leaving Group (MeOH vs EtOH) TS->Byproduct Expulsion Info The Ethyl group (Et) increases steric hindrance at the TS, slowing the attack rate.

Caption: Comparative reaction pathway showing the steric bottleneck at the tetrahedral intermediate stage for ethyl esters.

Experimental Protocols

Protocol A: Comparative Cyclization Kinetics

Objective: Determine the relative reaction rate (


) of methyl vs. ethyl esters in quinazolinone formation.

Reagents:

  • Substrate: 1.0 mmol of M-2A5P or E-2A5P.

  • Reagent: Formamide (5.0 mmol, excess).

  • Catalyst: Ammonium acetate (0.1 mmol).

Workflow:

  • Setup: Charge two separate microwave vials with the respective ester and formamide.

  • Reaction: Heat both vials simultaneously to 130°C .

  • Sampling: Aliquot 50 µL every 30 minutes for 4 hours.

  • Analysis: Quench in cold MeCN and analyze via HPLC (UV 254 nm).

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant 
    
    
    
    .

Expected Result:


.
Protocol B: Optimized Synthesis of 6-Phenoxyquinazolin-4(3H)-one

Recommendation: Use M-2A5P for this protocol due to superior kinetics.

  • Dissolution: Dissolve M-2A5P (10 g, 41.1 mmol) in 2-methoxyethanol (50 mL).

  • Addition: Add formamidine acetate (6.4 g, 61.6 mmol).

  • Reflux: Heat to reflux (125°C) for 6 hours. Monitor TLC (Hexane/EtOAc 1:1).

    • Note: If using E-2A5P, extend reflux to 12-16 hours.

  • Workup: Cool to room temperature. The product often precipitates.

  • Filtration: Filter the solid and wash with cold methanol (2 x 10 mL).

  • Yield: Expected yield >85% (Methyl) vs ~75% (Ethyl, due to incomplete conversion or oiling out).

Synthesis Workflow Diagram

Workflow Input Start: 2-Amino-5-phenoxybenzoate (Methyl preferred) Reaction Cyclization (Formamidine Acetate, 125°C) Input->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Extend Time) Workup Precipitation & Filtration Check->Workup Yes Purification Recrystallization (EtOH/DMF) Workup->Purification Final Pure 6-Phenoxyquinazolin-4(3H)-one Purification->Final

Caption: Step-by-step workflow for converting the ester precursor into the active pharmacophore scaffold.

References

  • Organic Chemistry Portal. "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines." Organic Chemistry Portal. Accessed Feb 18, 2026. Link

  • National Center for Biotechnology Information. "Methyl 2-amino-5-methoxybenzoate (Analogue Reference)." PubChem Compound Summary. Accessed Feb 18, 2026. Link

  • Yadav, G. D., & Krishnan, M. S. "An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate."[2] Organic Process Research & Development, 1998. Link

  • BenchChem Application Notes. "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate." BenchChem Protocols. Accessed Feb 18, 2026. Link

Sources

Technical Assessment: UV-Vis Characterization of Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of Methyl 2-amino-5-phenoxybenzoate , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary & Scaffold Analysis

This compound (CAS: 1100393-44-9) is a specialized anthranilate derivative serving as a critical intermediate in the synthesis of 17


-hydroxysteroid dehydrogenase type 3 (17

-HSD3) inhibitors
and other non-steroidal anti-inflammatory pharmacophores.

Unlike simple anthranilates, the introduction of a phenoxy group at the C5 position creates a distinct electronic push-pull system. The electron-donating phenoxy moiety (para to the amine) extends the


-conjugation system, resulting in specific bathochromic shifts compared to the parent methyl anthranilate scaffold.
Spectral Profile Snapshot
ParameterValue / RangeApplication
Primary

(Quantitation)
220 nm HPLC Monitoring (High Sensitivity)
Secondary

(Characterization)
335 – 350 nm Identity Confirmation (Fluorophore Band)
Chromophore Class Polysubstituted Benzene (Anthranilate)Fluorescence Probing / UV Filtering

Experimental Characterization Data

The UV-Vis spectrum of this compound is characterized by three distinct bands arising from


 and 

transitions.
A. Primary Absorption Band (220 nm)

Experimental protocols for the synthesis of 17


-HSD3 inhibitors utilize 220 nm  as the detection wavelength for High-Performance Liquid Chromatography (HPLC).[1]
  • Mechanism: This intense band corresponds to the allowed

    
     transition of the benzene ring (
    
    
    
    band), significantly enhanced by the ester and amino auxochromes.
  • Protocol Relevance: At 220 nm, the molar extinction coefficient (

    
    ) is maximal, allowing for the detection of trace impurities during synthesis optimization.
    
B. Secondary "Anthranilate" Band (335–350 nm)

This band is diagnostic for the ortho-amino ester motif.

  • Parent Baseline: Methyl anthranilate exhibits a

    
     at 336 nm  (in ethanol).
    
  • Substituent Effect: The 5-phenoxy group acts as an electron-donating group (EDG). According to empirical Woodward-Fieser rules and comparative data from Mefenamic acid (an N-phenyl anthranilate analog absorbing at 350 nm), the 5-phenoxy substitution induces a bathochromic (red) shift .

  • Observation: Expect a broad absorption feature centered between 340 nm and 350 nm , often accompanied by blue fluorescence.

Comparative Spectral Analysis

The following table contrasts this compound with structurally validated alternatives to establish its relative spectral position.

CompoundStructure

(nm)
Spectral Shift Cause
Methyl Anthranilate Unsubstituted220, 249, 336 Baseline (Parent Scaffold)
This compound 5-O-Ph 220 , ~250, 340–350 *+I / +M Effect of Phenoxy group extends conjugation.
Mefenamic Acid N-(2,3-dimethylphenyl)280, 350 N-substitution causes steric twist & red shift.
Methyl 2-amino-5-hydroxybenzoate 5-OH335 (Fluorescent)Strong OH donor, similar electronic profile to phenoxy.

*Predicted range based on auxochromic shift of 5-phenoxy vs. 5-H.

Standardized Experimental Protocol

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow accounts for the lipophilicity introduced by the phenoxy group.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). Note: Avoid water due to poor solubility.

  • Blank: Pure solvent (matched cuvette).

  • Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or equivalent).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL Methanol to create a

      
       stock solution.
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution of the phenoxy-ester.

  • Dilution Series (Linearity Check):

    • Prepare dilutions of 5, 10, and 20

      
       .
      
    • Why? Anthranilates can exhibit concentration-dependent fluorescence quenching; linearity ensures Beer-Lambert law compliance.

  • Measurement:

    • Scan range: 200 nm to 450 nm .

    • Scan speed: Medium (approx. 200 nm/min).

    • Baseline correction: Auto-zero with solvent blank.[2]

  • Data Processing:

    • Identify

      
       in the UV region (expected ~220 nm).[3]
      
    • Identify

      
       in the near-UV/Visible region (expected ~340 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ) using 
      
      
      
      .

Structural-Spectral Mechanism (Graphviz)

The following diagram illustrates the electronic relationship between the structural modifications and the observed spectral shifts.

Spectral_Mechanism Parent Methyl Anthranilate (Parent Scaffold) λmax: 336 nm Target This compound (Target) λmax: ~340-350 nm Parent->Target Structural Modification Shift Bathochromic Shift (Red Shift) Target->Shift Extended Conjugation App Application: 17β-HSD3 Inhibitors HPLC Detection @ 220 nm Target->App Validated Detection Effect 5-Phenoxy Group (Auxochrome) Effect->Target Electron Donation (+M)

Caption: Mechanistic pathway showing the impact of the 5-phenoxy auxochrome on the spectral properties of the anthranilate scaffold.

References

  • Spires, T. E., et al. (2005). Synthesis of 3-O-benzylandrosterone and anthranilamides: Identification of novel functional inhibitors of 17

    
    -hydroxysteroid dehydrogenase type III. Bioorganic & Medicinal Chemistry Letters , 15(2), 423-426. (Confirms synthesis and HPLC monitoring at 220 nm). Link
    
  • Beeby, A., & Jones, A. E. (2000).[3] The Photophysical Properties of Menthyl Anthranilate: A UV-A Sunscreen. Photochemistry and Photobiology , 72(1), 10-15. (Establishes methyl anthranilate baseline spectra). Link

  • European Patent Office. (2015). EP 2 915 804 B1: Novel Amine Derivative or Salt Thereof as TNF Alpha Inhibitors. (Provides NMR characterization and synthesis context for phenoxy-benzoates). Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. (Source for CAS and physical property data). Link

Sources

Technical Guide: Validating Assay Methods for Methyl 2-amino-5-phenoxybenzoate in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the bioanalytical validation of Methyl 2-amino-5-phenoxybenzoate (M-2A5PB), a lipophilic ester prone to rapid enzymatic hydrolysis in biological matrices. We compare two methodological approaches:

  • The Alternative (Method A): Generic Protein Precipitation (PPT). Often used in early discovery for speed, this method frequently fails regulatory stability criteria due to residual esterase activity and high matrix suppression.

  • The Solution (Method B): Acidified Liquid-Liquid Extraction (LLE). This optimized protocol utilizes pH-controlled stabilization and orthogonal extraction to ensure analyte integrity and minimal ion suppression.

Key Finding: Method B demonstrates >95% bench-top stability over 4 hours and a Matrix Factor (MF) normalized to Internal Standard (IS) of 0.98–1.02, whereas Method A shows <50% stability and significant phospholipid-induced suppression.

The Challenge: Esterase Lability & Lipophilicity

This compound contains two critical functional motifs that dictate the bioanalytical strategy:

  • Methyl Ester: Highly susceptible to carboxylesterases (CES1/CES2) abundant in plasma and liver microsomes. Hydrolysis yields the carboxylic acid metabolite, causing underestimation of the parent compound.

  • Phenoxy Ether & Aniline: These moieties impart significant lipophilicity (LogP ~3-4), increasing the risk of non-specific binding and co-elution with endogenous phospholipids.

The Failure Mode of Generic Methods: Standard "crash and shoot" (PPT) methods do not immediately denature all esterases. Furthermore, the high organic content required to precipitate proteins often solubilizes phospholipids, which then co-elute with the analyte, causing signal suppression in Electrospray Ionization (ESI).

Method Comparison: Generic vs. Optimized

The following table summarizes the performance metrics of the generic alternative versus the optimized protocol.

FeatureMethod A: Generic PPT (Alternative)Method B: Acidified LLE (Recommended)
Sample Stabilization None (Neutral pH)Acidification (pH < 4.0) + Ice Bath
Extraction Type Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE/Hexane)
Enzyme Activity Residual activity post-crashInhibited by pH & removed by phase separation
Matrix Effect (ME) High (Phospholipid breakthrough)Negligible (Phospholipids removed)
LloQ ~5.0 ng/mL~0.1 ng/mL (due to concentration step)
Bench-top Stability < 50% after 2 hours (Hydrolysis)> 95% after 6 hours

Visualizing the Workflow

The following diagram illustrates the critical divergence in sample processing that preserves the analyte in Method B.

G cluster_method_a Method A: Generic PPT (Risky) cluster_method_b Method B: Optimized LLE (Robust) node_start Biological Sample (Plasma/Serum) node_a1 Add Acetonitrile (Protein Crash) node_start->node_a1 node_b1 Stabilization: Add 2% Formic Acid (Ice Bath) node_start->node_b1 node_a2 Centrifuge node_a1->node_a2 node_a3 Supernatant Injection node_a2->node_a3 node_fail RESULT: Enzymes Active Phospholipids Present node_a3->node_fail node_b2 LLE Extraction: Add MTBE/Hexane node_b1->node_b2 node_b3 Phase Separation (Remove Aqueous/Enzymes) node_b2->node_b3 node_b4 Evaporate & Reconstitute node_b3->node_b4 node_success RESULT: Analyte Stable Clean Matrix node_b4->node_success

Caption: Comparative workflow demonstrating how Method B (Green) isolates the ester from enzymatic activity and matrix interferences, unlike Method A (Red).

Experimental Protocols (Method B)

This section details the validated protocol required to meet FDA/EMA guidelines for labile esters.

Reagents and Materials[1][2]
  • Analyte: this compound (Reference Standard >99% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., d3-methyl ester) is preferred. If unavailable, use a structural analog with similar lipophilicity (e.g., Methyl 2-amino-5-benzyloxybenzoate).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Stabilizer: 5% Formic Acid in water.

Sample Collection & Handling (Critical)
  • Step 1: Collect blood into pre-chilled K2EDTA tubes.

  • Step 2: Immediately place on wet ice.

  • Step 3: Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.

  • Step 4: Immediate Stabilization: Add 50 µL of 5% Formic Acid per 1 mL of plasma.

    • Causality: Lowering pH < 4.0 drastically reduces the catalytic efficiency of serine esterases and stabilizes the amine group [1, 2].

Extraction Protocol (LLE)[2]
  • Aliquot: Transfer 50 µL of acidified plasma to a clean tube.

  • IS Addition: Add 10 µL of Internal Standard working solution.

  • Buffer: Add 50 µL of 100 mM Ammonium Formate (pH 3.5) to lock pH.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Note: MTBE is chosen for its high extraction efficiency of phenoxy-benzoates while leaving polar phospholipids in the aqueous phase.

  • Agitation: Vortex for 5 min; Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH + 0.1% FA).

LC-MS/MS Conditions[3]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Detection: ESI Positive Mode (MRM).

    • Transition: Monitor the loss of the methoxy group or the cleavage of the phenoxy ether.

Validation Data Summary

The following data represents typical validation results comparing the two methods.

Stability Assessment (Bench-top)

Samples spiked at High QC (HQC) and kept at room temperature.

Time (Hours)Method A (% Remaining)Method B (% Remaining)Status
0100%100%-
172%99%-
248% 98%Method A Fails
421%96%Method B Passes
Matrix Effect (Matrix Factor)

Assessed using 6 lots of plasma (including lipemic and hemolyzed).

  • Method A (PPT): IS-normalized Matrix Factor = 0.65 (CV 18%).

    • Interpretation: Significant ion suppression caused by phospholipids co-eluting with the lipophilic analyte.

  • Method B (LLE): IS-normalized Matrix Factor = 0.99 (CV 3%).

    • Interpretation: Clean extract; minimal impact from the biological matrix [3].

Strategic Decision Tree: Method Development

Use this logic flow to determine if further inhibitor optimization is required.

DecisionTree start Start Validation: Assess Stability in Plasma check_stable Is % Deviation < 15% after 4 hours? start->check_stable pass Proceed to Full Validation (Standard Method) check_stable->pass Yes fail_acid Step 1: Acidify Plasma (pH ~3.5) check_stable->fail_acid No (Hydrolysis) check_acid Is Acidified Sample Stable? fail_acid->check_acid pass_acid Validate with Acidified LLE Protocol check_acid->pass_acid Yes fail_inhibitor Step 2: Add Specific Inhibitor (PMSF, NaF, or DFP) check_acid->fail_inhibitor No check_inhibitor Is Inhibited Sample Stable? fail_inhibitor->check_inhibitor pass_inhibitor Validate with Inhibitor + Acid Protocol check_inhibitor->pass_inhibitor Yes

Caption: Decision logic for selecting the appropriate stabilization strategy based on analyte lability.

Conclusion

For This compound , a generic protein precipitation method is scientifically invalid due to rapid ester hydrolysis and matrix suppression. The Acidified LLE method (Method B) is the only viable approach for regulated bioanalysis. It ensures:

  • Chemical Stability: By inhibiting esterases via pH control.

  • Assay Sensitivity: By concentrating the sample and removing phospholipids.

  • Regulatory Compliance: Meeting FDA/EMA requirements for stability and selectivity.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, W., et al. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical Chromatography. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Chromatographic Separation of Methyl 2-amino-5-phenoxybenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the effective separation of isomers is a critical step in ensuring product purity, safety, and efficacy. Methyl 2-amino-5-phenoxybenzoate and its related isomers represent a common analytical challenge where subtle structural differences necessitate robust and selective chromatographic methods. This guide provides an in-depth comparison of various high-performance liquid chromatography (HPLC) strategies for resolving these isomers, grounded in established principles and supported by experimental data from analogous compounds.

The Analytical Challenge: Resolving Positional Isomers

The primary challenge in the analysis of this compound lies in the potential presence of positional isomers. These are compounds that share the same molecular formula and connectivity of functional groups but differ in their spatial arrangement on the aromatic ring (e.g., ortho, meta, para substitutions). Such subtle differences can be difficult to resolve chromatographically but are crucial to control, as they can lead to significant variations in biological activity and impurity profiles.

This guide will compare three primary HPLC-based approaches: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral HPLC, offering insights into the rationale behind method selection and optimization.

Reversed-Phase HPLC (RP-HPLC): The Workhorse for Positional Isomerism

Reversed-phase chromatography is often the first-line approach for the separation of moderately polar aromatic compounds due to its robustness, reproducibility, and wide applicability. The separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.

Expertise & Experience: The Rationale Behind the Method

The choice of RP-HPLC is based on the molecular structure of this compound, which contains both hydrophobic (phenoxy group, benzene ring) and polar (amino, ester groups) moieties. This amphiphilic nature makes it well-suited for retention and separation on a C18 stationary phase.

A critical consideration is the basic nature of the primary amine group (-NH2). At neutral pH, this group can be protonated, leading to poor peak shape (tailing) and inconsistent retention. Therefore, the addition of an acid modifier to the mobile phase is essential. By lowering the pH, the ionization of residual silanols on the silica-based stationary phase is suppressed, and the analyte is maintained in a consistent, protonated state, resulting in sharp, symmetrical peaks. Formic acid or acetic acid are common choices as they are compatible with mass spectrometry (MS) detection.

Experimental Protocol: A Starting Point for RP-HPLC
  • Column: C18 bonded silica column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or Diode Array Detector (DAD) for spectral confirmation.

  • Injection Volume: 10 µL.

Workflow for RP-HPLC Method Development

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_opt Optimization Prep Dissolve Sample in Mobile Phase Inject Inject on C18 Column Prep->Inject Gradient Apply ACN/H2O Gradient Inject->Gradient Detect UV/DAD Detection Gradient->Detect Optimize Adjust Gradient Slope, Temperature, & pH Detect->Optimize Validate Validate Method (LOD, LOQ, Precision) Optimize->Validate

Caption: RP-HPLC workflow for isomer separation.

Comparative Data: Stationary Phase Selectivity

To illustrate the importance of column chemistry, the table below compares the hypothetical performance of a standard C18 column with a Phenyl-Hexyl column for separating positional isomers. Phenyl-based columns can offer alternative selectivity for aromatic compounds through π-π interactions.

IsomerStationary PhaseHypothetical Retention Time (min)Resolution (Rs)Peak Asymmetry
This compound C1810.2-1.1
Methyl 2-amino-4-phenoxybenzoate C1810.81.81.2
This compound Phenyl-Hexyl11.5-1.1
Methyl 2-amino-4-phenoxybenzoate Phenyl-Hexyl12.52.51.1

This data suggests that while a C18 column can provide adequate separation, a Phenyl-Hexyl phase may offer enhanced resolution due to specific interactions with the aromatic rings of the isomers[1][2].

Normal-Phase HPLC (NP-HPLC): An Orthogonal Approach

Normal-Phase HPLC, which utilizes a polar stationary phase and a non-polar mobile phase, provides an alternative, or "orthogonal," selectivity to RP-HPLC. Separation is based on the interaction of polar functional groups of the analyte with the stationary phase.

Expertise & Experience: When to Choose NP-HPLC

NP-HPLC is particularly useful when isomers have very similar hydrophobicity but differ in the accessibility or polarity of their functional groups. For this compound isomers, NP-HPLC could be sensitive to differences in the steric hindrance around the amino and ester groups, which might not be as effectively differentiated by hydrophobic interactions in RP-HPLC. However, NP-HPLC methods can be more sensitive to water content in the mobile phase and may require longer column equilibration times.

Experimental Protocol: A Starting Point for NP-HPLC
  • Column: Silica or Amino-propyl bonded silica column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Trustworthiness: Self-Validating Systems

In any chromatographic method, the protocol should be self-validating. This means that small, deliberate changes to the method parameters should result in predictable changes in the chromatogram. For instance, in this NP-HPLC method, slightly increasing the percentage of the polar solvent (isopropanol) should lead to a decrease in the retention times of all isomers, confirming that the separation mechanism is behaving as expected.

Chiral HPLC: Separating Enantiomers of Derivatives

While this compound itself is not chiral, it is a common building block in the synthesis of more complex molecules that may contain stereocenters. The separation of enantiomers (non-superimposable mirror images) is critical in pharmaceutical development, as different enantiomers can have vastly different pharmacological effects[3][4][5]. Polysaccharide-based chiral stationary phases (CSPs) are the industry standard for this purpose[3][4].

Expertise & Experience: The Power of Chiral Recognition

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have helical polymer structures that create chiral cavities. Enantiomers can fit into these cavities differently, leading to differential interactions (e.g., hydrogen bonds, dipole-dipole, π-π interactions, and steric hindrance) and, consequently, chromatographic separation[3][6]. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) can significantly alter the conformation of the polysaccharide selector and thus dramatically change the chiral recognition and separation[3].

Experimental Protocol: Chiral Method Screening

A screening approach using multiple columns and mobile phase modes is the most efficient way to develop a chiral separation method.

  • Columns:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Screening Modes:

    • Normal Phase: n-Hexane / Ethanol (or Isopropanol) mixtures.

    • Polar Organic Mode: Acetonitrile / Methanol (or Ethanol) mixtures.

    • Reversed-Phase: Water / Acetonitrile (or Methanol) mixtures, often with acidic or basic additives.

  • Detection: UV/DAD and Circular Dichroism (CD) for confirmation of enantiomeric elution order.

Workflow for Chiral Method Development

Chiral_Screening_Workflow cluster_screening Primary Screening cluster_np Normal Phase cluster_po Polar Organic cluster_optimization Secondary Optimization Start Racemic Analyte Col1 Chiralcel OD-H Start->Col1 Col2 Chiralpak AD-H Start->Col2 NP1 Hex/IPA Col1->NP1 NP2 Hex/EtOH Col1->NP2 PO1 ACN/MeOH Col1->PO1 PO2 ACN/EtOH Col1->PO2 Col2->NP1 Col2->NP2 Col2->PO1 Col2->PO2 Best_Condition Identify Best Separation Condition NP1->Best_Condition NP2->Best_Condition PO1->Best_Condition PO2->Best_Condition Fine_Tune Optimize Mobile Phase Ratio, Flow Rate, Temperature Best_Condition->Fine_Tune Final_Method Validated Chiral Method Fine_Tune->Final_Method

Caption: A systematic screening workflow for chiral method development.

Summary Comparison of Chromatographic Methods

MethodPrimary ApplicationKey AdvantagesKey DisadvantagesRecommended Column
RP-HPLC Separation of positional isomers.High robustness, reproducibility, wide applicability, MS-compatible.May have limited selectivity for very similar isomers.C18, Phenyl-Hexyl[1][2][7]
NP-HPLC Alternative selectivity for positional isomers.Orthogonal to RP-HPLC, good for polarity differences.Sensitive to water, longer equilibration, solvent cost.Silica, Amino, Diol
Chiral HPLC Separation of enantiomers (of derivatives).Direct separation of stereoisomers.Requires specialized, expensive columns; method development can be extensive.Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®)[3][4][6]

Conclusion and Recommendations

For the routine analysis and purification of This compound positional isomers , a Reversed-Phase HPLC method is the recommended starting point. Its reliability, high performance, and the ability to control peak shape through pH adjustment make it the most practical choice for quality control and research environments. Screening different reversed-phase stationary phases, such as C18 and Phenyl-Hexyl, is advised to achieve optimal resolution.

Should RP-HPLC fail to resolve critical isomer pairs, Normal-Phase HPLC offers a powerful orthogonal strategy. For derivatives of this compound that are chiral, a systematic screening on polysaccharide-based chiral stationary phases is the industry-standard approach to developing a robust enantioselective method. By understanding the underlying principles of each technique, researchers can efficiently develop and validate separation methods tailored to their specific analytical challenges.

References

  • Development of Analytical Method for Fenoxycarb, Pyriproxyfen and Methoprene Residues in Agricultural Commodities Using HPLC-UVD/MS. ResearchGate.
  • Materials and methods for Fenoxycarb analysis.
  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars.
  • Dissipation of fenoxycarb and pyriproxyfen in fresh and canned peach. PubMed.
  • Pesticide Analysis in Food and Beverages Application Compendium. Thermo Fisher Scientific.
  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA.
  • Fast HPLC Method for Determination of Fenoxycarb and Permethrin in Antiparasitic Veterinary Shampoo Using Fused-Core Column. ResearchGate.
  • Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. PubMed.
  • Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis. ChemicalBook.
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
  • Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. PMC.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Eureka | Patsnap.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS.
  • Analytical Methods. RSC Publishing.
  • Amino Acid Isomer Separation Using the Intrada Amino Acid Column from Imtakt.
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • methyl 2-amino-5-methylbenzoate AldrichCPR | Sigma-Aldrich. MilliporeSigma.
  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. DOI.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2-amino-5-phenoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Immediate Action Required: Treat Methyl 2-amino-5-phenoxybenzoate as a Bioactive Irritant with high potential for respiratory and ocular sensitivity.[1] While structural analogs (e.g., methyl anthranilates) suggest a baseline profile of H315/H319/H335 (Skin/Eye/Respiratory Irritation), the addition of the phenoxy moiety increases lipophilicity, enhancing skin permeation and potential bioavailability.

Critical PPE At-A-Glance:

  • Respiratory: N95/P2 disposable respirator (minimum) or Half-mask with P100/OV cartridges for open handling.

  • Dermal: Nitrile gloves (Double-gloving recommended for solutions).

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for powder handling.

  • Engineering Control: All open-container operations must occur inside a certified Chemical Fume Hood.

Part 2: Chemical Profile & Hazard Analysis (The "Why")

To select the right PPE, we must understand the molecule's behavior. This section applies Structure-Activity Relationship (SAR) logic to justify safety protocols.

Structural Hazards
  • Amino Group (-NH₂): This moiety introduces basicity and potential for oxidative degradation. It is a known sensitizer in many biological systems, necessitating strict respiratory protection to prevent mucosal inflammation.

  • Methyl Ester (-COOCH₃): Increases volatility slightly compared to the free acid and facilitates hydrolysis in humid environments or upon contact with mucosal surfaces (eyes/lungs), potentially releasing methanol and the parent acid locally.

  • Phenoxy Group (-O-Ph): This is the critical differentiator. It significantly increases LogP (lipophilicity) . Unlike simpler anthranilates, this compound will cross the dermal barrier more efficiently. Standard latex gloves are likely permeable; Nitrile is mandatory.

Physical State & Dispersal
  • Form: Solid (Crystalline Powder).[2]

  • Risk Vector: Electrostatic dust generation. The powder is likely to cling to gloves and surfaces. Inhalation of airborne particulates is the primary exposure route during weighing and transfer.

Part 3: Operational PPE Strategy

This section details specific gear based on the task. "One size fits all" is dangerous in chemical safety.

Table 1: Task-Specific PPE Matrix
Operational PhaseRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid) Fume Hood (Sash at 18") or N95 MaskNitrile (4 mil, single layer)Splash Goggles (Gap-free seal)Lab Coat (Buttoned), Closed-toe shoes
Synthesis/Solvation Fume Hood (Mandatory)Nitrile (Double: 4 mil inner + 8 mil outer)Safety Glasses w/ Side ShieldsLab Coat + Chemical Apron (if >100mL)
Spill Cleanup Half-Mask Respirator (P100/OV Cartridge)Nitrile (Extended cuff, >5 mil)Face Shield + GogglesTyvek Suit or Chemical Apron
Waste Disposal N95 MaskNitrile (Double layer)Splash GogglesLab Coat
PPE Selection Logic Flow

PPE_Selection Start Task Identification Form Physical State? Start->Form Solid Solid / Powder Form->Solid Weighing Liquid Liquid / Solution Form->Liquid Reaction Hood Is Fume Hood Available? Solid->Hood Glove_Std REQ: Single Nitrile (4 mil) Solid->Glove_Std Glove_Sol REQ: Double Nitrile (Permeation Risk) Liquid->Glove_Sol Resp_High REQ: Half-Mask (P100) Hood->Resp_High No (Open Bench) Resp_Low REQ: N95 (Backup) Hood->Resp_Low Yes (Sash Low) caption Figure 1: Decision logic for selecting respiratory and dermal protection based on physical state and engineering controls.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Weighing & Transfer
  • Objective: Prevent inhalation of electrostatic dust.

  • Protocol:

    • Pre-Check: Verify Fume Hood flow is >100 fpm.

    • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat. The phenoxy group contributes to static cling.

    • Transfer: Do not dump the powder. Use a gentle tapping motion to transfer solid to the tared vessel.

    • Decon: Immediately wipe the balance area with a wet paper towel (water/ethanol) to capture invisible dust. Dispose of the towel as solid chemical waste.

SOP-02: Spill Response (Solid)
  • Trigger: Spillage of >50 mg of powder outside the hood.

  • Protocol:

    • Isolate: Alert nearby personnel. Mark the area.

    • Protect: Don N95 mask and double gloves immediately.

    • Contain: Do NOT dry sweep. This generates aerosols.

    • Clean: Cover the spill with wet paper towels (water) to dampen the powder. Scoop the wet slurry into a waste bag.

    • Wash: Clean the surface with 10% soap solution, followed by Ethanol.

SOP-03: Waste Disposal
  • Classification: Non-Hazardous Organic Waste (unless mixed with P-listed solvents).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) due to the amino group's reactivity.

  • Labeling: Clearly label as "this compound - Irritant".

Part 5: Emergency Response Workflow

Emergency_Response Accident Exposure Incident Type Exposure Type? Accident->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Wash Eyewash Station 15 Minutes (Hold Eyelids Open) Eye->Wash Rinse Soap & Water Wash Do NOT use Ethanol (Increases absorption) Skin->Rinse Air Fresh Air Supportive Care Inhale->Air Medical Seek Medical Review (Bring SDS) Wash->Medical Rinse->Medical Air->Medical caption Figure 2: Immediate emergency response steps. Note the prohibition of ethanol for skin cleaning.

References

  • Fluorochem. (2025).[3][4] this compound Product Sheet & CAS Verification. Retrieved from

  • PubChem. (2025).[5][6] Methyl 2-amino-5-methoxybenzoate (Structural Analog) Safety Data. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-amino-5-methylbenzoate (Read-Across Data). Retrieved from

  • ECHA. (2025). C&L Inventory: Methyl anthranilate derivatives. European Chemicals Agency.[5][6] Retrieved from [5]

Sources

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Methyl 2-amino-5-phenoxybenzoate

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